Methyl 3-isocyanatobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWGERFPSYHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369864 | |
| Record name | Methyl 3-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41221-47-0 | |
| Record name | Methyl 3-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-isocyanatobenzoate: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-isocyanatobenzoate, a member of the aryl isocyanate family, is a versatile bifunctional chemical entity of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive isocyanate group and a methyl ester, rendering it a valuable building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapeutics.
Chemical Structure and Identification
This compound is systematically named this compound. It is also known as 3-(methoxycarbonyl)phenyl isocyanate. The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃) and an isocyanate group (-N=C=O) at the meta position relative to each other.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1][3] |
| Molecular Weight | 177.16 g/mol | [1][3] |
| CAS Number | 41221-47-0 | [1] |
| Appearance | White to brown crystalline solid | |
| Melting Point | 35-38 °C | [1] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |
| Flash Point | 113 °C (closed cup) | [1] |
| ¹H NMR (Predicted) | Aromatic protons (4H) expected in the range of 7.2-8.0 ppm. Methyl ester protons (3H) as a singlet around 3.9 ppm. | [2] |
| ¹³C NMR (Predicted) | Carbonyl carbon of the ester at ~166 ppm. Isocyanate carbon at ~135 ppm. Aromatic carbons between 120-135 ppm. Methyl carbon around 52 ppm. | [2] |
| IR Spectroscopy (Predicted) | Strong, characteristic N=C=O stretch around 2270 cm⁻¹. Strong C=O stretch of the ester around 1720 cm⁻¹. C-O stretches between 1300-1100 cm⁻¹. Aromatic C-H and C=C stretches in their typical regions. | |
| Mass Spectrometry (Predicted) | [M+H]⁺ at m/z 178.05 | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the phosgenation of its corresponding amine precursor, methyl 3-aminobenzoate. For safety and ease of handling, triphosgene (bis(trichloromethyl) carbonate) is a widely used substitute for the highly toxic phosgene gas. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.
References
Technical Guide: Synthesis and Purification of Methyl 3-isocyanatobenzoate
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Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis and purification of Methyl 3-isocyanatobenzoate, a critical reagent in pharmaceutical and materials science. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, strategic considerations for methodological choices, and practical, field-tested guidance for achieving high purity and yield. We will dissect two primary synthetic routes—the Curtius rearrangement and the phosgenation of methyl 3-aminobenzoate—and provide robust protocols for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.
Introduction: The Significance of this compound
This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions. This reactivity makes it an invaluable precursor for the synthesis of a wide array of compounds, including ureas, carbamates, and other nitrogen-containing heterocycles that are frequently encountered in pharmacologically active molecules and advanced polymer systems.
The strategic placement of the isocyanate group at the meta-position of the benzoate ring influences the electronic and steric properties of the molecule, offering specific advantages in molecular design and synthesis. A thorough understanding of its synthesis and purification is therefore paramount for any research program that relies on this key intermediate.
Strategic Synthesis: A Tale of Two Pathways
The synthesis of this compound can be approached through several methods. This guide will focus on two of the most common and illustrative pathways: the Curtius rearrangement of a carboxylic acid derivative and the direct phosgenation of the corresponding amine. The choice between these routes is often dictated by factors such as substrate availability, safety considerations, and desired scale.
The Curtius Rearrangement: A Phosgene-Free Approach
The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[1][2][3] This reaction is prized for its mild conditions and avoidance of highly toxic reagents like phosgene.[2] The general mechanism involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.[1][3]
2.1.1. Mechanistic Insights
The currently accepted mechanism of the Curtius rearrangement is a concerted process.[1] The migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen gas, thereby avoiding the formation of a discrete nitrene intermediate.[1] This concerted pathway is supported by both experimental evidence and thermodynamic calculations.[1] A key advantage of this mechanism is the complete retention of configuration at the migrating R-group, a critical feature for stereospecific synthesis.[1][3][4]
2.1.2. Experimental Workflow: Curtius Rearrangement
The synthesis of this compound via the Curtius rearrangement begins with methyl 3-(chlorocarbonyl)benzoate, which is derived from 3-(methoxycarbonyl)benzoic acid.
Caption: Workflow for the Curtius Rearrangement.
2.1.3. Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Methoxycarbonyl)benzoic acid | 180.16 | 10.0 g | 0.0555 |
| Thionyl chloride (SOCl₂) | 118.97 | 6.0 mL | 0.0824 |
| Sodium azide (NaN₃) | 65.01 | 4.33 g | 0.0666 |
| Toluene | - | 100 mL | - |
| Acetone | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Synthesis of Methyl 3-(chlorocarbonyl)benzoate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(methoxycarbonyl)benzoic acid (10.0 g, 0.0555 mol) in thionyl chloride (6.0 mL, 0.0824 mol). Heat the mixture to reflux for 2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
Formation of Methyl 3-(azidocarbonyl)benzoate: Dissolve the crude acid chloride in 50 mL of acetone and cool the solution to 0°C in an ice bath. In a separate beaker, dissolve sodium azide (4.33 g, 0.0666 mol) in 50 mL of water. Slowly add the sodium azide solution to the acid chloride solution with vigorous stirring, maintaining the temperature at 0°C. Stir for an additional 1 hour at 0°C.
-
Extraction of the Acyl Azide: Add 100 mL of cold water to the reaction mixture and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Curtius Rearrangement: Carefully concentrate the ethereal solution of the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should not be heated to dryness. Dissolve the crude acyl azide in 100 mL of dry toluene. Heat the solution to reflux for 2-3 hours, or until the evolution of nitrogen gas ceases.
-
Isolation of the Isocyanate: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure to yield the crude this compound.
Phosgenation: The Industrial Standard
The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a more direct and often higher-yielding route to isocyanates.[5][6] This method is widely used in industrial settings.[7] However, it requires stringent safety precautions due to the extreme toxicity of phosgene.[7][8]
2.2.1. Mechanistic Considerations
The reaction proceeds through a two-step mechanism. First, the amine acts as a nucleophile and attacks the carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate and the elimination of hydrogen chloride. In the second step, at elevated temperatures, the carbamoyl chloride eliminates another molecule of HCl to afford the isocyanate.
2.2.2. Experimental Workflow: Phosgenation
Caption: Workflow for the Phosgenation of an Amine.
2.2.3. Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-aminobenzoate | 151.16 | 5.0 g | 0.0331 |
| Triphosgene | 296.75 | 3.27 g | 0.0110 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked, round-bottomed flask with a mechanical stirrer. Charge the flask with dichloromethane (100 mL), saturated aqueous sodium bicarbonate (100 mL), and Methyl 3-aminobenzoate (5.0 g, 0.0331 mol).[9]
-
Addition of Triphosgene: Cool the biphasic mixture in an ice bath and stir mechanically. Add triphosgene (3.27 g, 0.0110 mol) in a single portion.[9] Extreme caution must be exercised when handling triphosgene.
-
Reaction: Stir the reaction mixture in the ice bath for 15 minutes and then allow it to warm to room temperature, continuing to stir for an additional 2 hours.[9]
-
Workup: Pour the reaction mixture into a separatory funnel. Collect the organic layer, and extract the aqueous layer with three 15 mL portions of dichloromethane.[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate at reduced pressure using a rotary evaporator to yield the crude product.[9]
Purification: Achieving Analytical Grade
The crude this compound obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvent. Achieving high purity is essential for subsequent applications.
Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[10]
-
Dry the crystals under vacuum.
Distillation
For liquid or low-melting solid isocyanates, vacuum distillation can be an excellent purification technique. This method is particularly useful for separating the product from non-volatile impurities.
Protocol for Vacuum Distillation:
-
Set up a standard vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For this compound, Kugelrohr distillation at 130°C and 0.05 mmHg has been reported to be effective for similar compounds.[9]
Analytical Characterization: Confirming Identity and Purity
Once purified, it is crucial to confirm the identity and assess the purity of the this compound. A combination of spectroscopic and physical methods is typically employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for identifying the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and characteristic absorption band in the region of 2280-2240 cm⁻¹.[11] This peak is often sharp and located in a region of the spectrum that is relatively free from other absorptions, making it an excellent diagnostic tool.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,3-disubstitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbon of the isocyanate group, and the aromatic carbons.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. For this compound, the literature melting point is in the range of 35-38°C. A broad or depressed melting point is indicative of impurities.
Safety and Handling
Isocyanates are highly reactive and toxic compounds that require careful handling.
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon exposure.[5][12] All work with isocyanates should be conducted in a well-ventilated fume hood.
-
Skin Contact: Isocyanates can cause skin irritation and dermatitis.[5][12] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.[13][14]
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which can then decompose to form amines and carbon dioxide. This can lead to pressure buildup in sealed containers. Therefore, isocyanates should be stored in dry, tightly sealed containers under an inert atmosphere.
When working with phosgene or its equivalents, extreme caution is necessary. These substances are highly toxic and should only be handled by trained personnel in a specialized and well-ventilated environment.[8]
Conclusion
The synthesis and purification of this compound are critical processes for accessing a wide range of valuable chemical entities. This guide has provided a detailed examination of two primary synthetic routes, the Curtius rearrangement and phosgenation, highlighting the mechanistic underpinnings and practical considerations for each. By following the detailed protocols for synthesis, purification, and characterization, and by adhering to strict safety guidelines, researchers can confidently and efficiently produce high-purity this compound for their research and development needs.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 8. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. issr.edu.kh [issr.edu.kh]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. lakeland.com [lakeland.com]
- 14. safework.nsw.gov.au [safework.nsw.gov.au]
Methyl 3-isocyanatobenzoate reactivity with primary amines
An In-Depth Technical Guide to the Reactivity of Methyl 3-Isocyanatobenzoate with Primary Amines
Introduction
The formation of the urea linkage through the reaction of an isocyanate with a primary amine is a cornerstone of modern organic and medicinal chemistry. This transformation is prized for its efficiency, high yield, and broad functional group tolerance. The urea moiety is a prevalent structural motif in numerous FDA-approved drugs and agrochemicals, valued for its ability to act as a rigid, planar hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]
This compound is a particularly useful bifunctional reagent in this context. It features a highly reactive aromatic isocyanate group, activated by the electron-withdrawing methyl ester at the meta-position. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the reactivity of this compound with primary amines. We will delve into the reaction mechanism, kinetics, critical experimental parameters, and practical, field-tested protocols to empower scientists to leverage this powerful reaction with precision and control.
The Core Reaction: Mechanism of Urea Formation
The reaction between this compound and a primary amine is a classic example of nucleophilic addition. The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, a result of the cumulative electron-withdrawing effects of the two adjacent heteroatoms (nitrogen and oxygen).[2][3] The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen of the attacking amine to the nitrogen of the original isocyanate group.
This process is typically very fast and highly exothermic, leading to the thermodynamically stable N,N'-disubstituted urea product. The reaction is generally considered irreversible under standard laboratory conditions.[4]
Caption: Mechanism of nucleophilic addition of a primary amine to an isocyanate.
Kinetics and Reactivity Landscape
The reaction between an aromatic isocyanate and a primary amine is exceptionally fast, often reaching completion within minutes at room temperature.[5] The reaction typically follows second-order kinetics, being first-order with respect to both the isocyanate and the amine.[4]
The reactivity is profoundly influenced by the nature of the primary amine. A clear hierarchy exists, governed by the nucleophilicity and steric accessibility of the amine nitrogen.
| Primary Amine Class | Relative Reactivity with this compound | Controlling Factors |
| Primary Aliphatic (e.g., Butylamine) | Very High (krel ≈ 100,000) | High basicity, minimal steric hindrance. Reaction can be nearly instantaneous.[6] |
| Primary Benzylic (e.g., Benzylamine) | High | Basicity similar to aliphatic amines, with slightly increased steric bulk from the phenyl ring. |
| Primary Aromatic (e.g., Aniline) | Moderate (krel ≈ 200-300) | Lower basicity due to delocalization of the nitrogen lone pair into the aromatic ring.[6] |
| Electron-Rich Aromatic (e.g., p-Anisidine) | Moderate-High | Electron-donating groups (e.g., -OCH3) increase the nucleophilicity of the amine nitrogen. |
| Electron-Poor Aromatic (e.g., p-Nitroaniline) | Low | Strong electron-withdrawing groups (e.g., -NO2) significantly decrease nitrogen nucleophilicity.[4] |
| Sterically Hindered (e.g., tert-Butylamine) | Low | Steric bulk around the nitrogen atom impedes its approach to the electrophilic isocyanate carbon.[6] |
Relative reactivity values are illustrative, based on established principles for phenyl isocyanate reactions.[6]
Caption: Key factors influencing the rate of reaction between an isocyanate and a primary amine.
Experimental Protocol: A Self-Validating Workflow
This protocol describes a general procedure for the synthesis of a disubstituted urea from this compound and a primary amine (using benzylamine as an example). The emphasis is on procedural choices that ensure reproducibility and minimize side reactions.
Materials & Equipment:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Inert gas line (Nitrogen or Argon)
-
Syringes
-
TLC plates (silica gel) and developing chamber
Step-by-Step Methodology:
-
System Preparation (Causality: Preventing Side Reactions):
-
Dry the round-bottom flask in an oven (120 °C) for at least 2 hours and allow it to cool to room temperature under a stream of inert gas.
-
Justification: Isocyanates react readily with water to form a symmetrical urea byproduct and CO₂, which can cause foaming and pressure buildup.[7] Ensuring all glassware is scrupulously dry is the first line of defense against this major side reaction.
-
-
Reagent Dissolution (Causality: Ensuring Homogeneity):
-
To the dried flask, add benzylamine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration) via syringe.
-
Begin stirring the solution under an inert atmosphere.
-
Justification: Dissolving one reagent first ensures the reaction begins in a homogeneous state upon addition of the second reagent, preventing localized high concentrations and potential side reactions. Adding the isocyanate to the amine is often preferred.
-
-
Reaction Initiation (Causality: Controlling Exotherm):
-
In a separate, dry vial, prepare a solution of this compound (1.0-1.05 eq) in anhydrous DCM.
-
Slowly add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes. An ice bath (0 °C) can be used for highly reactive aliphatic amines to better control the exotherm.
-
Justification: The reaction is exothermic. A slow, controlled addition prevents a rapid temperature spike, which could promote side reactions. A slight excess of the isocyanate can be used to ensure full consumption of a more valuable amine, but a 1:1 stoichiometry is often sufficient.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, let the reaction stir at room temperature.
-
After 15 minutes, check the reaction progress using Thin Layer Chromatography (TLC). Spot the starting amine, the starting isocyanate (if stable on silica), and the reaction mixture.
-
Justification: TLC provides a rapid, qualitative assessment of the reaction's progress. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding as expected. This serves as a critical in-process control.
-
-
Work-up and Purification:
-
Once the reaction is complete by TLC (typically < 1 hour), concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid or oil can often be purified by simple trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting materials, followed by filtration.
-
If necessary, purification can be achieved by column chromatography on silica gel or recrystallization.
-
Justification: The choice of purification depends on the physical properties of the product and the impurities present. Urea products are often crystalline solids, making recrystallization or trituration highly effective.
-
Caption: A self-validating workflow for the synthesis of ureas.
Navigating Pitfalls: Side Reactions & Troubleshooting
While robust, the isocyanate-amine reaction is susceptible to competing pathways, primarily involving ubiquitous nucleophiles like water or the urea product itself.
-
Reaction with Water: As mentioned, water reacts with two equivalents of isocyanate to produce a symmetrically substituted urea and CO₂ gas. This is the most common side reaction.
-
Biuret Formation: The N-H proton of the newly formed urea product is weakly acidic and can be deprotonated or react with another molecule of isocyanate, especially at elevated temperatures or in the presence of a base, to form a biuret.[2]
Caption: Desired urea formation versus common side reactions.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; competing side reactions. | Confirm stoichiometry. Ensure anhydrous conditions by using freshly dried solvents and inert atmosphere. Consider cooling the reaction to 0 °C. |
| Foaming/Gas Evolution | Reaction with residual water in solvent or on glassware. | Use oven-dried glassware. Use a high-quality anhydrous solvent from a freshly opened bottle or one stored over molecular sieves. |
| Formation of Insoluble Precipitate (not product) | Symmetrical urea byproduct from reaction with water. | Improve drying procedures for all reagents, solvents, and glassware. |
| Multiple Products on TLC | Biuret formation or reaction with other nucleophiles. | Avoid high temperatures. Ensure the primary amine is the only potent nucleophile present. |
Conclusion
The reaction of this compound with primary amines is a powerful and reliable method for the synthesis of N,N'-disubstituted ureas. Its high speed, efficiency, and functional group compatibility make it a favored tool in drug discovery and materials science. By understanding the core mechanism, the factors governing reactivity, and the potential for side reactions, researchers can execute this transformation with high fidelity. Adherence to rigorous experimental technique, particularly the exclusion of water and control of temperature, is paramount to achieving clean, high-yielding outcomes. This guide provides the foundational knowledge and practical framework necessary to successfully implement this critical chemical transformation.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. experts.umn.edu [experts.umn.edu]
- 6. poliuretanos.net [poliuretanos.net]
- 7. pcimag.com [pcimag.com]
A Comprehensive Spectroscopic Guide to Methyl 3-isocyanatobenzoate
Abstract
This technical guide provides a detailed spectroscopic analysis of Methyl 3-isocyanatobenzoate (CAS No: 41221-47-0; Molecular Formula: C₉H₇NO₃; Molecular Weight: 177.16 g/mol ).[1] As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals. This document outlines the fundamental principles and practical methodologies for the characterization of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the causal relationships behind spectral features, providing field-proven insights into data interpretation and experimental design.
Introduction: The Chemical Identity of this compound
This compound is an aromatic compound containing both a methyl ester and a highly reactive isocyanate functional group. The isocyanate group makes the molecule susceptible to nucleophilic attack, a property harnessed in the synthesis of ureas, carbamates, and other derivatives. This reactivity also presents challenges in handling and analysis, necessitating careful experimental design to prevent degradation by atmospheric moisture. Spectroscopic analysis is therefore not only a tool for structural confirmation but also a critical component of quality control.
This guide is structured to provide both foundational knowledge and actionable protocols. Each section will detail the theoretical basis for the spectroscopic technique, a robust experimental workflow, and a comprehensive interpretation of the resulting data, grounded in authoritative sources.
Molecular Structure
The structural framework of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a benzene ring substituted at the 1 and 3 positions with a methoxycarbonyl group (-COOCH₃) and an isocyanato group (-N=C=O), respectively.
Diagram: Molecular Structure
References
The Versatile Role of Methyl 3-isocyanatobenzoate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The isocyanate functional group, with its potent yet tunable electrophilicity, represents a cornerstone of synthetic and medicinal chemistry.[1] Among the diverse palette of isocyanate reagents, Methyl 3-isocyanatobenzoate emerges as a particularly strategic building block. Its bifunctional nature—a reactive isocyanate at one position and a modifiable methyl ester at another, arranged in a specific meta configuration—offers a unique combination of reactivity, structural rigidity, and synthetic versatility. This guide provides an in-depth exploration of the potential applications of this compound for researchers, scientists, and drug development professionals, moving from core reactivity principles to its application in crafting bioactive scaffolds, chemical probes, and advanced therapeutic modalities.
Foundational Chemistry: Properties and Reactivity Profile
This compound, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aromatic isocyanate with the chemical formula C₉H₇NO₃.[2] The utility of this reagent is fundamentally dictated by the chemistry of the isocyanate group (-N=C=O).
| Property | Value | Source |
| CAS Number | 41221-47-0 | |
| Molecular Formula | C₉H₇NO₃ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 35-38 °C | |
| Storage Temp. | 2-8°C |
The isocyanate carbon is highly electrophilic and readily attacked by nucleophiles. This reactivity is the basis for its broad utility in forming stable covalent bonds, primarily ureas and carbamates, under mild conditions.[4] The key reactions relevant to medicinal chemistry involve nucleophilic attack from:
-
Primary and Secondary Amines: Forms highly stable urea linkages. This is the most common application in drug discovery for linking molecular fragments.[5]
-
Alcohols and Phenols: Forms carbamate linkages. Phenolic carbamates, in particular, have been explored as prodrug strategies.[4][6]
-
Thiols: Forms S-thiocarbamate linkages.[4] This is relevant for reacting with cysteine residues in proteins.
-
Water: Reacts to form an unstable carbamic acid, which decarboxylates to yield an amine. This is typically an undesirable side reaction.
The meta-position of the methyl ester group influences the reactivity of the isocyanate through inductive effects, distinguishing it from its ortho and para isomers. This specific arrangement is crucial for orienting vectors for molecular growth and fine-tuning electronic properties without engaging in direct resonance conjugation, providing a stable platform for derivatization.
References
- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 2. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Methyl 3-isocyanatobenzoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of methyl 3-isocyanatobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and discusses the critical safety and handling considerations inherent to working with isocyanates.
Introduction: The Significance of this compound Solubility
This compound, an aryl isocyanate, is a valuable reagent in organic synthesis, particularly in the formation of urethane and urea linkages.[1][2] Its utility in creating diverse molecular architectures makes it a compound of interest in pharmaceutical and materials science. Understanding its solubility in various organic solvents is paramount for several reasons:
-
Reaction Kinetics and Optimization: The rate and efficiency of a chemical reaction are often dictated by the concentration of the reactants in the solution. A clear understanding of solubility allows for the selection of an appropriate solvent that can dissolve the necessary amount of this compound to achieve optimal reaction conditions.
-
Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. Knowledge of how solubility changes with temperature in different solvents is crucial for isolating the compound in high purity.
-
Formulation and Product Development: In pharmaceutical applications, the solubility of a starting material or intermediate can impact the formulation of the final product.
-
Safety and Handling: Proper solvent selection, based on solubility, is also a matter of safety. Using a solvent in which the compound is highly soluble can minimize the amount of dust or airborne particles, reducing inhalation risks.[3]
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 41221-47-0 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 35-38 °C | [1] |
| Boiling Point | 101 °C at 2 mmHg | |
| Flash Point | 113 °C (closed cup) | [1] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.
The key factors influencing the solubility of this compound include:
-
Solvent Polarity: The presence of the ester and isocyanate functional groups gives this compound a degree of polarity. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.
-
Hydrogen Bonding: While the isocyanate group itself is not a hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
Chemical Reactivity: A critical consideration for isocyanates is their reactivity with certain solvents.[2][4] Protic solvents, such as water and alcohols, can react with the isocyanate group to form carbamic acids (which are unstable and decompose) and urethanes, respectively.[2] This reactivity means that for certain solvents, what appears to be dissolution may, in fact, be a chemical reaction.
Experimental Determination of Solubility: A Standardized Protocol
Given the lack of published quantitative data, the following section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The process for determining solubility can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
Detailed Methodology
-
Preparation of Vials: Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Quantification: Calculate the concentration of the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Preparation of a Calibration Curve
A critical component of this protocol is the creation of a calibration curve for accurate quantification.
Caption: Process for creating a calibration curve for solubility analysis.
Reactivity with Solvents: A Critical Consideration
As previously mentioned, isocyanates are reactive towards nucleophiles.[2] This reactivity can lead to the degradation of the solute and the formation of byproducts, which can be mistaken for solubility.
-
Protic Solvents (Alcohols, Water): These solvents will react with the isocyanate group.[2] While solubility in these solvents can be measured, it is important to recognize that the measurement reflects the initial dissolution before significant reaction occurs. For kinetic studies, this may be acceptable, but for equilibrium solubility, the data may be misleading.
-
Aprotic Solvents (e.g., Toluene, Acetone, Ethyl Acetate): These are generally preferred for determining the true physical solubility of isocyanates. However, it is still advisable to use anhydrous solvents, as even trace amounts of water can react with the isocyanate.[4][5]
Safety and Handling
This compound, like other isocyanates, requires careful handling due to its potential health effects.
-
Toxicity: Isocyanates are known respiratory and skin sensitizers.[1][3] Inhalation may cause allergic reactions or asthma-like symptoms.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as acids, bases, and alcohols.[1][3]
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine these crucial parameters. By understanding the principles of solubility and the specific reactivity of the isocyanate functional group, scientists can make informed decisions about solvent selection, leading to optimized reaction conditions, more efficient purification processes, and safer laboratory practices.
References
An In-Depth Technical Guide to Methyl 3-isocyanatobenzoate: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-isocyanatobenzoate, a versatile aromatic isocyanate, has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifecta of reactive sites—the isocyanate, the ester, and the aromatic ring—offers a powerful platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its detailed physicochemical characterization and strategic applications in drug discovery, with a particular focus on the development of kinase inhibitors.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. This compound (CAS No: 41221-47-0) has garnered significant attention due to its inherent reactivity and synthetic utility.[1] The isocyanate group serves as a highly reactive electrophile, readily forming stable urea and carbamate linkages upon reaction with nucleophilic amines and alcohols, respectively.[2][3][4][5] This reactivity is central to its role in constructing the core structures of many biologically active compounds. The methyl ester provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. The meta-substitution pattern on the benzene ring influences the molecule's spatial arrangement and electronic properties, which can be fine-tuned to optimize interactions with biological targets.
Discovery and Historical Context: A Legacy of Isocyanate Chemistry
While the specific first synthesis of this compound is not prominently documented in historical records, its conceptual origins lie in the pioneering work on isocyanate chemistry in the 19th century. The discovery of the Curtius rearrangement by Theodor Curtius in 1885 was a landmark achievement that provided a reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[2][6][7] This reaction, known for its mild conditions and broad substrate scope, laid the foundation for the synthesis of a vast array of isocyanates, including aryl isocyanates like this compound.
The general reaction of an aromatic amine with phosgene to produce an aromatic isocyanate was first reported even earlier, in 1844 by Hentschel.[8] These fundamental discoveries in organic chemistry paved the way for the widespread availability and application of isocyanates as indispensable reagents in both industrial and academic research.
Synthesis and Manufacturing: Crafting a Key Intermediate
The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 3-aminobenzoic acid. This process is designed to be efficient and scalable, ensuring a reliable supply of this crucial building block.
Step 1: Esterification of 3-Aminobenzoic Acid to Methyl 3-aminobenzoate
The initial step involves the esterification of the carboxylic acid group of 3-aminobenzoic acid. A common and effective method is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl 3-aminobenzoate
-
Reactants:
-
3-Aminobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Suspend 3-aminobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add thionyl chloride (typically 1.2-1.5 equivalents) or a catalytic amount of concentrated sulfuric acid. The addition of thionyl chloride is exothermic and produces HCl gas, which acts as the catalyst in situ.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 3-aminobenzoate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
-
Causality in Experimental Choices:
-
The use of an excess of methanol drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
-
Thionyl chloride is often preferred as a catalyst source as it reacts with methanol to generate HCl and sulfur dioxide, both of which are gases and can be easily removed from the reaction mixture. This avoids the need for a separate neutralization step for the catalyst itself.
Step 2: Conversion of Methyl 3-aminobenzoate to this compound
The transformation of the amino group of Methyl 3-aminobenzoate into an isocyanate is the critical step. This can be achieved through two primary methods: phosgenation or the Curtius rearrangement.
This industrial method involves the reaction of the amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is highly efficient but requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.
Generalized Experimental Protocol: Phosgenation of Methyl 3-aminobenzoate
-
Reactants:
-
Methyl 3-aminobenzoate
-
Phosgene (or triphosgene)
-
An inert solvent (e.g., toluene, chlorobenzene)
-
A base (e.g., triethylamine, if using triphosgene)
-
-
Procedure:
-
A solution of Methyl 3-aminobenzoate in an inert solvent is treated with phosgene gas or a solution of triphosgene.
-
The reaction is typically carried out at elevated temperatures.
-
The progress of the reaction is monitored until the consumption of the starting amine is complete.
-
The reaction mixture is then carefully worked up to remove excess phosgene and byproducts, yielding this compound.
-
A laboratory-scale friendly and often preferred method is the Curtius rearrangement. This multi-step, one-pot procedure converts the carboxylic acid precursor (3-methoxycarbonylbenzoic acid) into the desired isocyanate.
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
-
Reactants:
-
3-Carbomethoxybenzoyl chloride (prepared from 3-carbomethoxybenzoic acid and a chlorinating agent like thionyl chloride)
-
Sodium azide (NaN₃)
-
An inert, high-boiling solvent (e.g., toluene, diphenyl ether)
-
-
Procedure:
-
Formation of the Acyl Azide: 3-Carbomethoxybenzoyl chloride is dissolved in a suitable solvent (e.g., acetone, toluene) and treated with an aqueous solution of sodium azide at low temperature (typically 0-5 °C). The resulting acyl azide is often not isolated due to its potentially explosive nature.
-
Rearrangement to the Isocyanate: The reaction mixture containing the acyl azide is then carefully heated in an inert, high-boiling solvent. As the temperature rises, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form this compound.
-
Purification: The resulting isocyanate can be purified by distillation under reduced pressure.
-
Self-Validating System in Synthesis:
The purity of the synthesized this compound can be validated through a combination of techniques. The disappearance of the amine N-H stretches and the appearance of the characteristic strong isocyanate (-N=C=O) stretch in the IR spectrum provide a clear indication of a successful reaction. Further confirmation is obtained through NMR spectroscopy and mass spectrometry, which should match the data presented in the following section.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 41221-47-0 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 35-38 °C | |
| Boiling Point | ~113 °C at 1 mmHg | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, toluene) |
Spectroscopic Data and Analysis
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | m | 1H | Ar-H |
| ~7.65 | m | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.25 | m | 1H | Ar-H |
| 3.92 | s | 3H | -OCH₃ |
Interpretation:
-
The signals in the aromatic region (δ 7.2-7.9 ppm) correspond to the four protons on the benzene ring. The complex splitting pattern is characteristic of a 1,3-disubstituted benzene ring.
-
The sharp singlet at approximately 3.92 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~165.5 | C=O (ester) |
| ~138.0 | Ar-C (ipso to NCO) |
| ~132.0 | Ar-C (ipso to COOCH₃) |
| ~130.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~125.0 | N=C=O |
| ~122.0 | Ar-CH |
| ~52.5 | -OCH₃ |
Interpretation:
-
The downfield signal at ~165.5 ppm is characteristic of the carbonyl carbon of the ester group.
-
The signal for the isocyanate carbon is typically found around 125.0 ppm.
-
The aromatic region displays six signals, corresponding to the six carbons of the benzene ring. The two quaternary carbons (ipso-carbons) are typically weaker in intensity.
-
The signal at ~52.5 ppm is assigned to the carbon of the methyl group in the ester.
IR spectroscopy is particularly useful for identifying the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~2270 | Strong, Sharp | -N=C=O stretch (isocyanate) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
The most characteristic peak in the IR spectrum is the strong, sharp absorption at approximately 2270 cm⁻¹, which is the hallmark of the isocyanate functional group. Its presence is a definitive indicator of the compound's identity.[9][10][11]
-
The strong absorption around 1725 cm⁻¹ corresponds to the carbonyl stretch of the methyl ester.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 177 | Moderate | [M]⁺ (Molecular ion) |
| 146 | High | [M - OCH₃]⁺ |
| 118 | High | [M - COOCH₃]⁺ |
| 90 | Moderate | [C₆H₄N]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Interpretation:
-
The molecular ion peak at m/z 177 confirms the molecular weight of the compound.
-
Common fragmentation pathways include the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 146, and the loss of the entire methoxycarbonyl radical (-COOCH₃) to give a fragment at m/z 118.[12][13][14][15][16] These fragmentation patterns are consistent with the assigned structure.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of diverse compound libraries aimed at various biological targets. Its primary application lies in the construction of urea and carbamate linkages, which are prevalent motifs in many approved drugs and clinical candidates.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site of the kinase, and urea linkages often play a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase.
This compound serves as an excellent starting point for the synthesis of such inhibitors. The isocyanate group can be reacted with a variety of primary and secondary amines, which can be tailored to occupy different pockets of the kinase active site. The methyl ester and the aromatic ring can also be further modified to enhance potency, selectivity, and pharmacokinetic properties.
Caption: General scheme for the synthesis of kinase inhibitors using this compound.
Example Application:
While specific marketed drugs directly using this compound are not widely publicized, numerous patents and research articles describe the synthesis of novel kinase inhibitors based on related urea scaffolds. For instance, the synthesis of analogs of sorafenib, a multi-kinase inhibitor, involves the formation of a diaryl urea linkage, a reaction for which this compound is an ideal starting material for one of the aryl components.[17] The general strategy involves reacting an isocyanate with an appropriate aniline derivative to generate the core urea structure.
Synthesis of Other Bioactive Molecules
Beyond kinase inhibitors, this compound is a valuable precursor for a wide range of other bioactive molecules, including:
-
GPCR Ligands: Urea and carbamate moieties are also found in ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The reactive isocyanate group can be used to introduce a "warhead" that covalently modifies the active site of certain enzymes.
-
Agrochemicals: The structural motifs derived from this compound are also utilized in the development of novel pesticides and herbicides.
Conclusion
This compound stands as a testament to the power of a well-designed chemical building block in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and versatile structure provide medicinal chemists with a reliable and adaptable tool for the construction of novel molecular entities. The ability to readily form stable urea and carbamate linkages, coupled with the potential for further functionalization, ensures that this compound will continue to be a valuable asset in the quest for new and improved therapeutics. As our understanding of disease biology deepens, the strategic application of such key intermediates will be paramount in translating fundamental research into life-saving medicines.
References
- 1. scbt.com [scbt.com]
- 2. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencing.com [sciencing.com]
- 10. Methane, isocyanato- [webbook.nist.gov]
- 11. Benzoic acid, methyl ester [webbook.nist.gov]
- 12. whitman.edu [whitman.edu]
- 13. pharmacy180.com [pharmacy180.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. asianpubs.org [asianpubs.org]
CAS number and IUPAC name for Methyl 3-isocyanatobenzoate
An In-depth Technical Guide to Methyl 3-isocyanatobenzoate
Abstract
This compound is a bifunctional aromatic compound featuring both a methyl ester and a highly reactive isocyanate group. This unique structural combination makes it a valuable intermediate and building block in advanced chemical synthesis. Its applications span the development of novel pharmaceuticals, the creation of specialized polymers, and the synthesis of fine chemicals. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, core applications, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aryl isocyanate that presents as an off-white to light brown crystalline solid at standard conditions.[1] The strategic placement of the isocyanate group at the meta position relative to the methyl ester group influences its electronic properties and reactivity profile.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 41221-47-0 | [2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₇NO₃ | [3] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| Melting Point | 35-38 °C | [1][2] |
| Boiling Point | ~309 °C (estimate) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Appearance | Off-white to light brown crystalline solid | [1] |
| SMILES | COC(=O)c1cccc(c1)N=C=O | [2][4] |
Synthesis and Mechanistic Considerations
The synthesis of aryl isocyanates like this compound is most commonly achieved via the phosgenation of the corresponding primary amine. The logical and readily available precursor for this synthesis is Methyl 3-aminobenzoate.
Proposed Synthetic Workflow: Phosgenation of Methyl 3-aminobenzoate
The conversion of an amine to an isocyanate using phosgene (COCl₂) or a safer equivalent like triphosgene proceeds through a well-understood, multi-step mechanism. The choice of a phosgene-based route is predicated on its efficiency and high yield for this class of transformation.
Step-by-Step Protocol:
-
Reaction Setup: In a rigorously dried, inert atmosphere (e.g., nitrogen or argon) reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl byproduct), suspend Methyl 3-aminobenzoate in an inert, dry solvent such as toluene or chlorobenzene.
-
Phosgenation: A solution of phosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature, typically starting at low temperatures (0-10 °C) to manage the initial exothermic reaction.
-
Intermediate Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of HCl to form a carbamoyl chloride intermediate.
-
Thermal Elimination: The reaction mixture is then carefully heated. At elevated temperatures, the carbamoyl chloride eliminates a second molecule of HCl to yield the final isocyanate product.
-
Work-up and Purification: Upon reaction completion (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch), the reaction mixture is sparged with dry nitrogen to remove any residual phosgene and HCl. The solvent is then removed under reduced pressure, and the crude this compound is purified, typically by vacuum distillation or recrystallization.
Causality of Protocol Choices:
-
Inert Atmosphere and Dry Conditions: Isocyanates are highly susceptible to hydrolysis. The presence of moisture would lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form the starting amine, leading to the formation of undesired urea byproducts and significantly reducing yield.
-
Scrubber System: Phosgene is an extremely toxic gas. A caustic scrubber (e.g., NaOH solution) is mandatory to neutralize any unreacted phosgene and the HCl gas generated during the reaction, ensuring laboratory safety.
-
Staged Temperature Profile: The initial low temperature controls the kinetics of the highly reactive amine-phosgene addition. The subsequent heating provides the necessary activation energy for the elimination step that forms the stable isocyanate group.
Core Applications & Reaction Chemistry
The synthetic utility of this compound is anchored in the electrophilic nature of the isocyanate group's central carbon atom. This makes it an excellent target for a wide array of nucleophiles, rendering it a powerful tool for covalent bond formation. This reactivity is fundamental in both drug design and polymer science. In drug development, the isocyanate moiety can act as a versatile handle for conjugating the benzoate core to other molecules of interest, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.
Key Reactions:
-
Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This linkage is common in many pharmacologically active molecules.
-
Carbamate (Urethane) Formation: Reaction with alcohols or phenols produces carbamates. This chemistry is the cornerstone of polyurethane synthesis.
-
Amide Formation (via Hydrolysis): While generally an undesired side reaction, reaction with water leads to a carbamic acid intermediate that decarboxylates to form methyl 3-aminobenzoate.
Below is a diagram illustrating the general reaction workflow of this compound with common nucleophiles.
Caption: Reaction pathways of this compound.
Analytical & Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the identity and purity of the compound.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A very strong, sharp, and characteristic absorption band between 2250-2280 cm⁻¹ corresponding to the asymmetric C=N=O stretch of the isocyanate group. Additional peaks will include C=O stretching of the ester (~1720 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-H stretching. |
| ¹H NMR Spectroscopy | - A singlet integrating to 3H around δ 3.9 ppm for the methyl ester (-OCH₃) protons. - A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm ) corresponding to the four protons on the disubstituted benzene ring. The specific splitting will depend on the coupling constants between the protons. |
| ¹³C NMR Spectroscopy | - A signal for the methyl carbon around δ 52 ppm . - Multiple signals in the aromatic region (δ 120-140 ppm ). - A signal for the isocyanate carbon (-N=C=O ) typically found around δ 125-135 ppm . - A signal for the ester carbonyl carbon (C=O ) downfield, around δ 165 ppm . |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177 . Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146, or loss of the isocyanate group (-NCO) to give a fragment at m/z = 135. |
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to mitigate risks.[2] The primary hazards are associated with its reactivity and its ability to act as a sensitizer.
Hazard Profile:
Handling Protocols:
-
Ventilation: All handling must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[2][7] In case of inadequate ventilation, respiratory protection is required.[7]
-
Incompatible Materials: Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can trigger vigorous and potentially exothermic reactions.[8]
-
First Aid:
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult or if respiratory symptoms develop, seek urgent medical attention.[5][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical attention.[5][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Storage Guidelines:
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[5][6]
-
Environment: Store in a dry, well-ventilated, and secure area.[5][6] The substance is moisture-sensitive.[1]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its dual functionality. The robust and predictable reactivity of the isocyanate group makes it a reliable component for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, reaction chemistry, and handling requirements is essential for its safe and effective application in the laboratory. Adherence to the stringent safety protocols outlined in this guide is paramount to ensuring a safe research environment.
References
- 1. This compound CAS#: 41221-47-0 [chemicalbook.com]
- 2. This compound 97 41221-47-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Theoretical and Spectroscopic Investigation into the Electronic Structure of Methyl 3-isocyanatobenzoate: A Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive exploration of the electronic structure of Methyl 3-isocyanatobenzoate, a molecule of interest in medicinal chemistry and materials science. By integrating high-level quantum chemical calculations with spectroscopic analysis, we aim to deliver actionable insights for researchers, scientists, and professionals in drug development. This document is structured to provide not just data, but a deep understanding of the causality behind the observed and predicted properties of this compound.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a methyl ester and a highly reactive isocyanate group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide array of compounds, including pharmaceuticals, polymers, and agrochemicals. The isocyanate group is particularly noteworthy for its susceptibility to nucleophilic attack, a characteristic that is central to its utility in forming urethane and urea linkages.[1][2] A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and optimizing its application in various scientific domains.
This guide will delve into the theoretical underpinnings of its molecular orbitals, charge distribution, and spectroscopic signatures, providing a robust framework for its practical application.
Theoretical Framework: Unveiling the Electronic Landscape
To elucidate the electronic structure of this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a balance between computational cost and accuracy for molecules of this size.[3][4][5]
Computational Protocol
A detailed, step-by-step methodology for the theoretical calculations is provided below, ensuring the reproducibility and validation of the presented data.
Experimental Protocol: DFT Calculations
-
Molecular Geometry Optimization:
-
The initial structure of this compound is built using a molecular editor.
-
Geometry optimization is performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6] This level of theory is chosen for its proven reliability in predicting the geometries of organic molecules.
-
Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Following optimization, a single-point energy calculation is carried out at the same level of theory.
-
From this calculation, we extract crucial electronic properties, including:
-
Visualizing the Computational Workflow
The logical flow of the computational investigation is depicted in the following diagram:
References
- 1. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings [mdpi.com]
- 2. doxuchem.com [doxuchem.com]
- 3. How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces [repository.cam.ac.uk]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Site-Specific Peptide Modification using Methyl 3-isocyanatobenzoate
Introduction & Principle of Action
In the landscape of peptide chemistry and drug development, the precise modification of peptides is paramount for enhancing their therapeutic properties, enabling targeted delivery, or introducing reporter moieties. Methyl 3-isocyanatobenzoate is a valuable reagent for this purpose, serving as an efficient monofunctional linker. It allows for the covalent attachment of a carboxylated phenyl group to primary amines on a peptide, such as the N-terminus or the ε-amino group of a lysine residue.
The core of this modification lies in the highly electrophilic nature of the isocyanate group (-N=C=O), which readily undergoes a nucleophilic addition reaction with unprotonated primary amines. This reaction forms a highly stable urea linkage (-NH-CO-NH-), effectively and irreversibly conjugating the molecule to the peptide.[1][2] The resulting conjugate is appended with a methyl ester, which can be subsequently hydrolyzed to a carboxylic acid, providing a handle for further conjugation or for modulating the peptide's physicochemical properties. This guide provides a comprehensive framework for the application of this compound in peptide synthesis, grounded in chemical principles and validated protocols.
The Chemistry of Isocyanate-Amine Coupling
The fundamental reaction is the nucleophilic attack of a primary amine on the central carbon atom of the isocyanate group. Aromatic isocyanates, such as this compound, are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[3]
Mechanism of Urea Formation: The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the formation of a stable N,N'-disubstituted urea bond. The reaction is typically rapid and proceeds without the need for coupling reagents often required in amide bond synthesis.[4][5]
Selectivity: The reaction is highly selective for primary amines. In a peptide, the primary sites of reaction are:
-
N-terminal α-amine: This is often the most reactive site, especially at a pH slightly above the pKa of the terminal amine (~pH 8-9), where it is sufficiently deprotonated to be nucleophilic.[6]
-
Lysine ε-amine: The side chain of lysine also presents a primary amine that is a prime target for modification.
While other nucleophilic side chains exist (e.g., Cys, Tyr, Ser), their reaction with isocyanates is significantly slower than with amines under typical conditions, allowing for a high degree of selectivity.[7]
Potential Side Reactions: The primary competing reaction is the hydrolysis of the isocyanate group in the presence of water. The isocyanate reacts with water to form an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide.[3][8] To mitigate this, reactions should be performed in anhydrous aprotic solvents.
Materials & Equipment
Reagents & Consumables:
-
Peptide of interest (lyophilized powder)
-
This compound (CAS: 41221-47-0)[9]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, 18 MΩ·cm
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether[10]
-
Nitrogen gas for inert atmosphere
Equipment:
-
Analytical and Preparative High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[11]
-
Mass Spectrometer (MALDI-TOF or ESI-MS)[12]
-
Lyophilizer (Freeze-dryer)
-
Magnetic stirrer and stir bars
-
Reaction vials with septa
-
Syringes and needles
-
Standard laboratory glassware
-
Centrifuge
Experimental Protocols
Protocol 4.1: General Protocol for Peptide Conjugation
This protocol is designed for a 10 mg scale synthesis. Adjust volumes accordingly for different scales.
-
Peptide Dissolution:
-
Weigh 10 mg of the lyophilized peptide into a clean, dry reaction vial.
-
Under an inert atmosphere (e.g., nitrogen), add 1.0 mL of anhydrous DMF.
-
Gently swirl or sonicate if necessary to fully dissolve the peptide. If the peptide has poor solubility, anhydrous DMSO can be used as an alternative.[]
-
-
Reagent Preparation:
-
Calculate the molar amount of your peptide. (e.g., 10 mg of a 2000 Da peptide is 5 µmol).
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL). The molecular weight is 177.16 g/mol .[14]
-
For a 1.2 molar equivalent, you would need 6 µmol of the reagent.
-
-
Reaction Setup:
-
To the dissolved peptide solution, add 2.5 molar equivalents of DIPEA. This ensures the primary amines are deprotonated and nucleophilic.
-
Add 1.2 molar equivalents of the this compound solution dropwise while stirring.
-
-
Reaction:
-
Seal the vial under a nitrogen atmosphere.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.[2]
-
-
Monitoring and Quenching:
-
After 2 hours, take a small aliquot (e.g., 5 µL) from the reaction mixture, dilute it 100-fold with 50% ACN/water, and analyze by analytical RP-HPLC and MS to check for conversion (see Protocol 4.2).
-
If the reaction is complete, quench by adding 10 µL of water to hydrolyze any remaining isocyanate.
-
-
Product Precipitation:
-
Transfer the reaction mixture to a larger tube.
-
Add the solution dropwise into a 15 mL conical tube containing 10 mL of cold methyl tert-butyl ether (MTBE) to precipitate the peptide conjugate.[10]
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Carefully decant the ether. Wash the pellet twice more with cold ether to remove excess reagents and DMF.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4.2: Reaction Monitoring by Analytical RP-HPLC
-
System: Analytical RP-HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Detection: UV at 214 nm and 280 nm.[11]
-
Analysis: Inject a sample of the unreacted peptide and a sample from the reaction mixture. The product peak should have a longer retention time than the starting peptide due to the increased hydrophobicity of the added aromatic group.
Protocol 4.3: Purification by Preparative RP-HPLC
-
System: Preparative RP-HPLC with a C18 column suitable for the scale of the synthesis.
-
Procedure:
-
Dissolve the crude, dried peptide conjugate in a minimal amount of a suitable solvent (e.g., 10% ACN/water with a small amount of DMSO if needed).
-
Purify the sample using a gradient optimized from the analytical run.[15]
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Protocol 4.4: Product Characterization
-
Procedure:
-
Subject the pooled, purified fractions to Mass Spectrometry (ESI-MS or MALDI-TOF).
-
The observed mass should correspond to the theoretical mass of the starting peptide plus 177.04 Da (the monoisotopic mass of C9H7NO3).[16]
-
Once purity and identity are confirmed, freeze the pooled fractions and lyophilize to obtain the final product as a fluffy white powder.[11]
-
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the peptide conjugate.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. bachem.com [bachem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
- 9. 3-(甲氧基羰基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. ijsra.net [ijsra.net]
- 14. calpaclab.com [calpaclab.com]
- 15. bio-works.com [bio-works.com]
- 16. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
Experimental setup for reactions involving Methyl 3-isocyanatobenzoate
An In-depth Technical Guide to the Experimental Use of Methyl 3-isocyanatobenzoate in Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of this compound
This compound is an aromatic isocyanate featuring a methyl ester group.[1] This bifunctional nature makes it a valuable reagent in medicinal chemistry and materials science. The isocyanate group (-N=C=O) is a highly reactive electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility, primarily in the formation of urea and carbamate linkages, which are fundamental components of numerous pharmaceuticals, agrochemicals, and polymers.[2][3] This guide provides a detailed examination of the experimental setup, reaction protocols, and underlying chemical principles for reactions involving this compound, with a focus on the synthesis of substituted ureas and carbamates.
Physicochemical and Safety Data
Handling isocyanates requires strict adherence to safety protocols due to their toxicity and sensitizing effects.[4][5] this compound is a combustible solid that can cause skin and respiratory sensitization. All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[4][6] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
| Property | Value | Source |
| CAS Number | 41221-47-0 | |
| Molecular Formula | C₉H₇NO₃ | [1][7] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 35-38 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C, under inert gas | |
| Hazard Class | Respiratory Sensitizer 1, Skin Sensitizer 1 |
Core Reactivity: Nucleophilic Addition to the Isocyanate Group
The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This allows it to be readily attacked by nucleophiles (Nu-H), such as amines and alcohols. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by proton transfer to the nitrogen atom. This process is typically rapid and often exothermic.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Application Protocol I: Synthesis of N,N'-Disubstituted Ureas
The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of unsymmetrical ureas.[8][9] This linkage is a common motif in many biologically active molecules.
Causality Behind Experimental Choices
-
Solvent: Anhydrous, aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are used. This is critical because isocyanates react with water. Water contamination leads to the formation of an unstable carbamic acid, which decarboxylates to form 3-aminobenzoate. This amine byproduct can then react with the starting isocyanate to form an undesired symmetrical urea, complicating purification.[10]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.
-
Inert Atmosphere: As isocyanates are moisture-sensitive, performing the reaction under nitrogen or argon prevents degradation of the starting material and formation of byproducts.
-
Stoichiometry: A slight excess (1.0 to 1.1 equivalents) of the amine is sometimes used to ensure the complete consumption of the more valuable isocyanate.
Detailed Step-by-Step Protocol: Synthesis of Methyl 3-(3-phenylureido)benzoate
-
Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the prepared flask, dissolve aniline (1.0 eq) in anhydrous THF (or DCM).
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.
-
Isocyanate Addition: Add this compound (1.05 eq), either as a solid in one portion or as a solution in anhydrous THF, dropwise over 5-10 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the limiting reagent.
-
Work-up and Purification:
-
If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.[11]
-
If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[11]
-
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for urea synthesis.
Application Protocol II: Synthesis of Carbamates
The reaction of isocyanates with alcohols produces carbamates, also known as urethanes.[12] This reaction is fundamental to the production of polyurethane polymers but is also a valuable transformation in small-molecule synthesis.[3]
Causality Behind Experimental Choices
-
Catalyst: Unlike the reaction with amines, carbamate formation from alcohols can be slow at room temperature. The reaction is often heated or catalyzed. Tertiary amine bases (e.g., triethylamine, DABCO) or organometallic catalysts (e.g., dibutyltin dilaurate) can be used to increase the reaction rate. The catalyst functions by activating either the alcohol or the isocyanate.
-
Solvent: Anhydrous, non-protic solvents are required for the same reasons as in urea synthesis—to prevent side reactions with water.
-
Temperature: Reactions may require heating (e.g., 50-80 °C) to proceed at a reasonable rate, especially with less nucleophilic or sterically hindered alcohols.
Detailed Step-by-Step Protocol: Synthesis of Methyl 3-((phenoxycarbonyl)amino)benzoate
-
Vessel Preparation: A flame-dried, three-neck round-bottom flask is fitted with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Preparation: To the flask, add phenol (1.0 eq), this compound (1.0 eq), and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FT-IR spectroscopy, or by TLC/LC-MS.[13][14]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure carbamate product.
-
-
Characterization: Confirm the structure and purity of the isolated product using appropriate analytical techniques (NMR, MS, IR).
| Parameter | Urea Synthesis | Carbamate Synthesis |
| Nucleophile | Primary/Secondary Amine | Alcohol/Phenol |
| Typical Solvent | Anhydrous THF, DCM, DMF | Anhydrous Toluene, THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Catalyst | Generally not required | Often required (e.g., TEA, DBTDL) |
| Reaction Rate | Fast | Moderate to Slow |
| Work-up | Precipitation/Filtration or Chromatography | Chromatography |
References
- 1. scbt.com [scbt.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. chemos.de [chemos.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 8. asianpubs.org [asianpubs.org]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Polyurethane Derivatives Using Methyl 3-isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: This document provides a detailed guide for the synthesis of novel polyurethane derivatives utilizing Methyl 3-isocyanatobenzoate. The protocols and discussions herein are synthesized from foundational principles of polyurethane chemistry and established methodologies for related aromatic isocyanates. Given the specialized nature of this compound, the following application notes serve as a robust starting point for research and development, emphasizing experimental design, mechanistic understanding, and thorough characterization.
Introduction: The Strategic Utility of this compound in Polyurethane Synthesis
Polyurethanes are a versatile class of polymers, with applications spanning from medical devices to industrial coatings.[1] The properties of a polyurethane are fundamentally dictated by the chemical nature of its constituent monomers: a polyol and an isocyanate.[2] While common isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are widely used, the incorporation of functionalized isocyanates such as this compound opens avenues for creating polyurethanes with tailored properties.[3][4]
The presence of a methyl ester group on the aromatic ring of this compound introduces unique electronic and steric characteristics. The ester functionality is an electron-withdrawing group, which is anticipated to increase the reactivity of the isocyanate moiety (-NCO) towards nucleophilic attack by the hydroxyl groups of polyols.[5][6] This enhanced reactivity can potentially allow for milder reaction conditions and may influence the final polymer architecture. Furthermore, the ester group provides a site for post-polymerization modification, offering a versatile handle for conjugating active pharmaceutical ingredients (APIs), targeting ligands, or other functional molecules, a feature of particular interest in drug delivery and biomedical applications.
Mechanistic Considerations: The Urethane Linkage Formation
The core of polyurethane synthesis is the nucleophilic addition of a hydroxyl group from a polyol to the electrophilic carbon of the isocyanate group. This reaction forms the characteristic urethane linkage. The general mechanism is depicted below:
Caption: General reaction mechanism for urethane bond formation.
The electron-withdrawing nature of the methyl ester group in this compound is expected to increase the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group.[5] This can lead to faster reaction kinetics compared to aromatic isocyanates with electron-donating substituents.[7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| This compound | ≥97% purity | Sigma-Aldrich | Store under inert gas (N₂ or Ar) at 2-8°C. |
| Polyol (e.g., Polycaprolactone diol, Polyethylene glycol) | Varies by desired properties | Various | Dry thoroughly under vacuum before use to remove moisture. |
| Catalyst (e.g., Dibutyltin dilaurate, Triethylamine) | Reagent grade | Various | Use with caution; organotin compounds can be toxic. |
| Solvent (e.g., Anhydrous Dimethylformamide, Toluene) | Anhydrous | Various | Ensure solvent is dry to prevent side reactions with the isocyanate. |
General Protocol for the Synthesis of a Linear Polyurethane
This protocol describes a two-step prepolymer method, which allows for better control over the polymer structure.
Step 1: Prepolymer Synthesis
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Dry all glassware thoroughly in an oven and assemble under a stream of dry nitrogen.
-
Charge the flask with the desired polyol (e.g., polycaprolactone diol, 1 equivalent).
-
Heat the polyol to the desired reaction temperature (typically 60-80°C) under a gentle flow of nitrogen while stirring.
-
In a separate, dry container, dissolve this compound (2 equivalents) in a minimal amount of anhydrous solvent (e.g., DMF).
-
Slowly add the isocyanate solution to the heated polyol dropwise over 30-60 minutes with vigorous stirring. An exothermic reaction is expected.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for 2-4 hours to ensure the formation of the isocyanate-terminated prepolymer.
-
Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the hydroxyl peak (~3400 cm⁻¹) from the polyol and the appearance of the urethane N-H peak (~3300 cm⁻¹). The isocyanate peak (~2270 cm⁻¹) should remain prominent.
Step 2: Chain Extension
-
In a separate flask, prepare a solution of a chain extender (e.g., 1,4-butanediol, 1 equivalent) in a minimal amount of anhydrous solvent.
-
Cool the prepolymer solution from Step 1 to a suitable temperature (e.g., 40-50°C).
-
Slowly add the chain extender solution to the prepolymer solution with efficient stirring.
-
Add a catalyst, such as dibutyltin dilaurate (DBTDL), typically at a concentration of 0.01-0.1% by weight of the total reactants, to the reaction mixture.
-
Continue stirring at the set temperature for an additional 2-6 hours, or until the reaction reaches the desired viscosity.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum to confirm the completion of the reaction.
-
Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent such as methanol or cold water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum at 40-60°C to a constant weight.
Caption: Experimental workflow for a two-step polyurethane synthesis.
Catalyst Selection and Rationale
The choice of catalyst is critical in controlling the rate of the urethane-forming reaction.[3] For aromatic isocyanates, both amine and organometallic catalysts are effective.
| Catalyst Type | Examples | Mechanism of Action | Recommended Use |
| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Activate the hydroxyl group of the polyol, making it a more potent nucleophile. | Suitable for promoting both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[8] |
| Organometallic | Dibutyltin dilaurate (DBTDL), Stannous octoate | Form a complex with the isocyanate, activating it towards nucleophilic attack. | Highly efficient for the gelling reaction and often preferred for coatings and elastomers where foaming is undesirable.[4] |
Given the enhanced reactivity of this compound due to the electron-withdrawing ester group, a lower catalyst concentration may be required compared to less reactive aromatic isocyanates. It is advisable to start with a low catalyst loading and optimize as needed based on the observed reaction rate.
Characterization of the Synthesized Polyurethane Derivatives
Thorough characterization is essential to confirm the structure and properties of the newly synthesized polyurethane.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane linkage formation (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹), and disappearance of isocyanate (~2270 cm⁻¹) and hydroxyl (~3400 cm⁻¹) peaks.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer, including verification of the repeating unit and determination of monomer incorporation ratios. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
Safety and Handling Precautions
Isocyanates are potent respiratory and skin sensitizers. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction is too slow | Insufficient catalyst; low reaction temperature; moisture in reagents. | Increase catalyst concentration incrementally; increase reaction temperature; ensure all reagents and solvents are anhydrous. |
| Formation of an insoluble gel | Uncontrolled cross-linking; reaction temperature too high. | Reduce catalyst concentration; lower reaction temperature; ensure a stoichiometric balance of reactants for linear polymer synthesis. |
| Low molecular weight of the final polymer | Impurities in monomers; premature precipitation; non-stoichiometric ratio of reactants. | Purify monomers before use; ensure the polymer remains in solution throughout the reaction; accurately measure all reactants. |
Conclusion
The use of this compound as a monomer for polyurethane synthesis presents a promising strategy for the development of functional and potentially biocompatible materials. The protocols and guidelines provided in this document offer a comprehensive starting point for researchers. Experimental validation and optimization will be crucial to fully explore the potential of this unique isocyanate in creating novel polyurethane derivatives with tailored properties for a range of advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aidic.it [aidic.it]
- 7. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note & Protocol: Covalent Modification of Proteins using Methyl 3-isocyanatobenzoate
Introduction: The Power of Precision in Protein Modification
The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated biomolecules with enhanced therapeutic properties, novel functionalities, or specific labels for advanced diagnostics. Isocyanates are highly reactive electrophilic compounds that serve as powerful tools for the covalent modification of proteins, primarily through the formation of stable urea linkages with nucleophilic amino acid residues.
Methyl 3-isocyanatobenzoate is a particularly useful reagent in this class. Its aromatic structure provides a rigid scaffold, and the ester group offers a potential site for subsequent chemical diversification or can be used to subtly alter the physicochemical properties of the target protein, such as solubility or isoelectric point. This guide provides a comprehensive, field-tested framework for the successful modification of proteins using this compound, emphasizing the chemical rationale behind the protocol and robust methods for validation.
Principle of the Method: The Chemistry of Isocyanate Conjugation
The core of this modification strategy lies in the reaction between the electrophilic isocyanate group (-N=C=O) of this compound and nucleophilic functional groups on the protein surface.
Reaction Chemistry & Selectivity At a neutral to slightly alkaline pH (7.2-8.0), the primary nucleophiles available on a protein are the unprotonated ε-amino group of lysine side chains and the α-amino group of the N-terminus.[1][2] The reaction proceeds via a nucleophilic attack from the amine onto the central carbon of the isocyanate, resulting in the formation of a highly stable substituted urea bond.[3]
While lysine and the N-terminus are the predominant targets, other residues with nucleophilic character, such as the thiol of cysteine, the hydroxyls of serine and tyrosine, or the imidazole of histidine, can also react, though typically at a much slower rate under these conditions.[2] Controlling the reaction stoichiometry and pH is therefore critical to achieving desired selectivity.
References
Application Note: High-Throughput Quantification of Methyl 3-isocyanatobenzoate
Abstract
This document provides a comprehensive guide to the analytical quantification of Methyl 3-isocyanatobenzoate, a reactive aryl isocyanate intermediate crucial in pharmaceutical and chemical synthesis.[1] Due to its reactivity, direct analysis is challenging.[2] This guide details two robust, validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis in non-reactive matrices. The protocols are designed to ensure high accuracy, precision, and reliability, adhering to stringent scientific integrity standards.
Introduction: The Analytical Imperative for this compound
This compound (C₉H₇NO₃, MW: 177.16 g/mol ) is a key building block in the synthesis of a wide array of organic compounds.[1][3] Its isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, making it a valuable synthon but also presenting a significant analytical challenge. Accurate quantification is paramount for reaction monitoring, purity assessment of final products, and ensuring the safety of pharmaceutical formulations.
The inherent reactivity of isocyanates necessitates carefully chosen analytical strategies.[2] Direct analysis can be compromised by reactions with trace amounts of water or other nucleophiles in the sample matrix or analytical system. Therefore, derivatization is often the method of choice to convert the unstable isocyanate into a stable, easily quantifiable derivative.[2][4] This application note presents two primary methodologies, catering to different analytical needs and sample complexities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is the gold standard for quantifying isocyanates in complex matrices due to its enhanced sensitivity and specificity post-derivatization. The principle lies in reacting the isocyanate group with a derivatizing agent to form a stable urea derivative that can be readily separated and quantified by HPLC with UV detection.
Causality of Experimental Choices
-
Derivatizing Agent: 1-(2-Methoxyphenyl)piperazine (MOPP) is selected due to its rapid and quantitative reaction with isocyanates to form a stable urea derivative with a strong UV chromophore.[5][6] This enhances detection sensitivity. Other reagents like 9-(methylaminomethyl)anthracene (MAMA) or tryptamine could also be considered, but MOPP provides a good balance of reactivity and derivative stability.[5]
-
Chromatographic Mode: Reversed-phase HPLC is chosen as it is ideal for separating the relatively non-polar urea derivative from polar and non-polar impurities.
-
Column: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules, including the MOPP derivative of this compound.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure efficient elution and separation of the analyte from the derivatizing agent and other matrix components. The gradient allows for a shorter analysis time while maintaining good peak shape.
-
Detection: UV detection at 254 nm is utilized as the MOPP-derivatized product exhibits strong absorbance at this wavelength, providing high sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
Materials:
-
This compound (analytical standard)
-
1-(2-Methoxyphenyl)piperazine (MOPP)
-
Toluene, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Preparation of MOPP Derivatizing Solution (1 mg/mL): Dissolve 100 mg of MOPP in 100 mL of toluene.
-
Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in toluene. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution. c. To 1 mL of each standard, add 1 mL of the MOPP derivatizing solution. Vortex and allow to react for 15 minutes at room temperature. d. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Sample Preparation: a. Accurately weigh or measure the sample containing this compound and dissolve it in a known volume of toluene. b. Follow steps 2c and 2d for the sample solution.
-
HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
System Suitability: Inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Analysis and Quantification: a. Inject the prepared standards to construct a calibration curve. b. Inject the prepared sample(s). c. Quantify the amount of this compound in the sample using the calibration curve.
Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the direct analysis of volatile and semi-volatile compounds. For this compound, this method is suitable for samples in non-reactive matrices where derivatization is not necessary.
Causality of Experimental Choices
-
Analytical Technique: GC-MS is chosen for its high resolving power and the ability of the mass spectrometer to provide definitive identification of the analyte based on its mass spectrum.[2]
-
Column: A low-polarity column, such as a DB-5ms, is selected. This type of column provides good separation for a wide range of aromatic compounds.
-
Injection Mode: Splitless injection is used for trace analysis to ensure that a sufficient amount of the analyte reaches the column for detection.
-
Ionization Mode: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound.[2]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
Materials:
-
This compound (analytical standard)
-
Dichloromethane (DCM), GC grade or other suitable non-reactive solvent
-
Volumetric flasks, pipettes, and GC vials with septa
Protocol:
-
Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in DCM. b. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with DCM.
-
Sample Preparation: a. Dissolve the sample in DCM to achieve a concentration within the calibration range.
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 177 (molecular ion) and 146 (fragment ion).
-
-
System Suitability: Inject a mid-range standard three times. The %RSD of the peak area should be ≤ 5.0%.
-
Analysis and Quantification: a. Inject the standards to create a calibration curve. b. Inject the sample(s). c. Quantify using the peak area of the primary ion (m/z 177) against the calibration curve.
Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:
-
System Suitability Tests: Regular checks on peak area, retention time, and tailing factor ensure the analytical system is performing optimally before and during sample analysis.
-
Calibration Standards: A multi-point calibration curve is generated for each batch of samples to account for any minor variations in instrument response.
-
Quality Control Samples: A known concentration of this compound should be analyzed alongside the unknown samples to verify the accuracy of the measurements.
-
Method Blanks: A solvent blank is injected to ensure that there are no interfering peaks from the solvent or the system itself.[2]
Conclusion
The choice between HPLC-UV with derivatization and direct GC-MS analysis for the quantification of this compound depends on the sample matrix and the required sensitivity. HPLC-UV with MOPP derivatization offers excellent sensitivity and is suitable for complex matrices where the isocyanate may be unstable.[2] GC-MS provides a simpler, direct measurement for samples in non-reactive solvents.[2] Both methods, when properly validated, provide accurate and reliable quantitative results, empowering researchers and drug development professionals with the data needed for informed decision-making.
References
- 1. 3-(甲氧基羰基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 3-isocyanatobenzoate as a Versatile Linker for Bioconjugation
Introduction: Unlocking Novel Bioconjugates with Methyl 3-isocyanatobenzoate
In the dynamic landscape of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and functional biomolecular conjugates. This compound emerges as a compelling heterobifunctional linker, offering a unique combination of reactivity, stability, and structural rigidity. Its aryl isocyanate group provides a highly specific target for primary amines on biomolecules, forming a robust urea bond, while the methyl ester moiety offers a handle for further chemical modification or acts as a stable terminal group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in bioconjugation techniques. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization and optimization of the resulting bioconjugates.
The strategic placement of the isocyanate and methyl ester groups on the aromatic ring imparts a defined spatial orientation to the conjugated molecules, a feature that can be advantageous in applications such as antibody-drug conjugates (ADCs), protein immobilization, and the development of diagnostic assays. The stability of the resulting aryl-urea linkage is a significant benefit, ensuring the integrity of the conjugate under physiological conditions.[1]
Reaction Mechanism: The Formation of a Stable Urea Linkage
The primary reaction mechanism underpinning the utility of this compound in bioconjugation is the nucleophilic addition of a primary amine to the electrophilic isocyanate group. The primary amines are typically the ε-amino groups of lysine residues or the N-terminal α-amino group of a protein.[2] The reaction proceeds readily under mild, near-neutral pH conditions, which are crucial for maintaining the structural and functional integrity of most biomolecules.
The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbon atom of the isocyanate group. This is followed by a proton transfer, resulting in the formation of a stable N,N'-disubstituted urea linkage. A key advantage of isocyanate-based conjugation is the high chemoselectivity for primary amines over other nucleophilic functional groups present on proteins, such as hydroxyls and thiols, especially under controlled pH.[3]
Figure 1: Reaction of this compound with a Protein.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), and subsequent purification and characterization.
Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA)
This protocol outlines the fundamental steps for the covalent attachment of this compound to BSA.
Materials:
-
Bovine Serum Albumin (BSA), ≥98%
-
This compound, ≥97%
-
Amine-free buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO) or centrifugal desalting columns
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare a 2 mg/mL solution of BSA in the amine-free reaction buffer.
-
Ensure the buffer is free from any primary amine-containing substances (e.g., Tris) that could compete with the protein for reaction with the isocyanate.
-
-
Linker Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. It is crucial to use anhydrous DMSO to minimize hydrolysis of the isocyanate.
-
-
Conjugation Reaction:
-
Place the BSA solution in a suitable reaction vessel with a magnetic stir bar and begin gentle stirring.
-
Slowly add the desired molar excess of the this compound stock solution to the stirring BSA solution. A starting point for optimization is to test molar ratios of linker to protein of 10:1, 20:1, and 50:1.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted isocyanate, a small amount of a primary amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by dialysis against the reaction buffer or by using centrifugal desalting columns.
-
For dialysis, perform three buffer changes of at least 100-fold excess volume each over 24 hours at 4°C.
-
Protocol 2: Purification of the BSA-Methyl 3-isocyanatobenzoate Conjugate
This protocol describes the purification of the conjugate from unconjugated BSA using ion-exchange chromatography.
Materials:
-
BSA-Methyl 3-isocyanatobenzoate conjugate solution from Protocol 1
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Buffer A: 20 mM Tris, pH 8.0
-
Buffer B: 20 mM Tris, 1 M NaCl, pH 8.0
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration:
-
Equilibrate the anion exchange column with Buffer A until a stable baseline is achieved.
-
-
Sample Loading:
-
Load the purified conjugate solution onto the equilibrated column.
-
-
Elution:
-
Wash the column with Buffer A to remove any unbound protein.
-
Elute the bound protein using a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Fraction Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate. The conjugate will have a slightly higher molecular weight than the unconjugated BSA.
-
Figure 2: Workflow for Bioconjugation and Characterization.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction is influenced by several factors. The following table provides a starting point for optimizing the reaction conditions.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Balances the deprotonation of lysine amines for nucleophilic attack with the stability of the protein and minimizing isocyanate hydrolysis.[4] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio depends on the number of accessible primary amines on the protein and the desired degree of labeling.[4] |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer reaction times can increase the degree of labeling, but also the risk of protein degradation. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can help maintain protein stability during longer incubation times. |
| Buffer System | Phosphate or Bicarbonate | Must be free of primary amines to avoid competing reactions. |
Characterization of the Bioconjugate
Thorough characterization of the bioconjugate is essential to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate and, consequently, the number of linker molecules attached. For a successful conjugation of this compound (MW: 177.16 g/mol ) to BSA (MW: ~66,430 g/mol ), an increase in the mass of BSA corresponding to the addition of one or more linker molecules is expected.
Expected Mass Shift:
-
Mass of this compound: 177.16 Da
-
Expected Mass of BSA + 1 Linker: ~66,607 Da
-
Expected Mass of BSA + 'n' Linkers: ~66,430 + (n * 177.16) Da
Sample Preparation for MALDI-TOF MS:
-
Desalt the purified conjugate sample using a C18 ZipTip or by dialysis against a volatile buffer (e.g., ammonium bicarbonate).[5][6]
-
Mix the desalted sample with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).[5]
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the formation of the urea linkage. The appearance of new absorption bands or shifts in existing bands in the spectrum of the conjugate compared to the unconjugated protein is indicative of successful conjugation.
Key FTIR Peaks for Urea Linkage:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300-3400 | N-H stretching |
| ~1630-1680 | C=O stretching (Amide I of urea) |
| ~1550-1640 | N-H bending (Amide II of urea) |
The analysis of FTIR spectra of proteins can be complex due to the overlapping amide bands of the protein backbone.[7] Difference spectroscopy or deconvolution techniques may be necessary for clear identification of the urea-specific peaks.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive isocyanate (hydrolyzed)- Competing nucleophiles in buffer- Insufficient molar ratio of linker | - Prepare fresh linker solution in anhydrous DMSO immediately before use.- Use an amine-free buffer (e.g., phosphate or bicarbonate).- Increase the molar excess of the linker. |
| Protein Precipitation | - High degree of labeling- Protein denaturation | - Reduce the molar ratio of the linker.- Decrease the reaction time or temperature.- Ensure the reaction pH is within the optimal range for protein stability. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction conditions | - Use high-purity reagents.- Carefully control all reaction parameters (pH, temperature, time). |
Conclusion
This compound is a valuable tool for bioconjugation, offering a reliable method for linking molecules to proteins through a stable urea bond. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this linker in their work. By carefully optimizing reaction conditions and thoroughly characterizing the resulting conjugates, scientists can unlock the full potential of this compound in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Methyl 3-isocyanatobenzoate
Introduction: Leveraging Methyl 3-isocyanatobenzoate for Covalent Drug Discovery
The pursuit of novel therapeutics has increasingly focused on covalent inhibitors, which offer distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins previously considered "undruggable".[1][2] this compound is an electrophilic fragment that can serve as a valuable tool in high-throughput screening (HTS) campaigns to identify novel covalent binders. The isocyanate functional group (–N=C=O) is a reactive electrophile that can form stable covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine and the ε-amino group of lysine.[3][4] This reactivity makes this compound an attractive starting point for fragment-based drug discovery (FBDD) aimed at developing targeted covalent inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS assays. We will delve into the underlying principles of assay design, provide detailed step-by-step protocols for both biochemical and cellular screening, and discuss critical aspects of data analysis and hit validation. Our focus is on providing scientifically robust and practical methodologies to empower the discovery of novel covalent modulators.
Scientific Rationale and Strategy
The core principle behind using this compound in HTS is its ability to covalently modify proteins. The screening strategy, therefore, revolves around detecting this covalent modification event. Two primary approaches are presented here: a direct biochemical screen to identify proteins that are readily modified by the compound and a cellular target engagement assay to confirm binding in a more physiologically relevant context.
Mechanism of Covalent Modification
The isocyanate group of this compound is highly electrophilic and will react with nucleophilic side chains of amino acids. The most common targets are the sulfhydryl group of cysteine and the primary amine of lysine.[3][5] The reaction with a cysteine residue results in the formation of a thiocarbamate linkage, while reaction with a lysine residue forms a urea linkage.
PART 1: Biochemical High-Throughput Screening
Biochemical screens are essential for the initial identification of proteins that are susceptible to covalent modification by this compound. These assays are typically performed with purified proteins and offer a high degree of control over experimental conditions.
Protocol 1: Direct Intact Protein Mass Spectrometry HTS
Mass spectrometry (MS) is a powerful and direct method for screening covalent fragments.[6][7] This protocol outlines a high-throughput approach to detect the covalent adduction of this compound to a purified protein of interest.
Objective: To identify proteins that are covalently modified by this compound by detecting the mass shift corresponding to the addition of the compound.
Materials:
-
Purified protein of interest (with known or suspected reactive nucleophiles)
-
This compound (solution in anhydrous DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Quenching solution (e.g., 10 mM dithiothreitol (DTT) or 10 mM Tris-HCl)
-
384-well microplates
-
LC-MS system capable of intact protein analysis
Experimental Workflow:
Caption: Workflow for intact protein mass spectrometry HTS.
Step-by-Step Protocol:
-
Protein Preparation: Prepare a solution of the purified target protein in the assay buffer at a final concentration of 1-5 µM.
-
Compound Plating: Prepare a stock solution of this compound in anhydrous DMSO. Serially dilute the compound to create a concentration range for testing (e.g., 10 µM to 100 µM final assay concentration). Dispense the compound solutions into a 384-well plate. Include DMSO-only wells as a negative control.
-
Assay Initiation: Add the protein solution to the wells of the compound plate. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid protein denaturation.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The incubation time should be optimized based on the expected reactivity of the protein.
-
Quenching: Stop the reaction by adding a quenching solution. DTT will react with any remaining isocyanate, while Tris-HCl can also serve this purpose.
-
LC-MS Analysis: Analyze the samples using an LC-MS system configured for intact protein analysis. The LC method should be rapid and provide good separation of the protein from other components. The MS will detect the mass of the protein.
-
Data Analysis: Look for a mass shift in the protein corresponding to the molecular weight of this compound (177.16 g/mol ). The presence of a peak at [Mass of Protein + 177.16 Da] indicates covalent modification.
Data Presentation:
| Compound ID | Concentration (µM) | Observed Protein Mass (Da) | Expected Unmodified Mass (Da) | Mass Shift (Da) | % Modification |
| M3IB | 10 | 50177.5 | 50000.0 | 177.5 | 30 |
| M3IB | 50 | 50177.8 | 50000.0 | 177.8 | 85 |
| DMSO | - | 50000.2 | 50000.0 | 0.2 | 0 |
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This indirect assay format is suitable for targets where a fluorescent ligand with a known binding site is available.[2][8] The covalent modification of the protein by this compound can be detected by its ability to prevent the binding of the fluorescent probe.
Objective: To identify covalent modification of a target protein by this compound through its competition with a fluorescent probe.
Materials:
-
Purified protein of interest
-
Fluorescently labeled probe with known affinity for the target
-
This compound (solution in anhydrous DMSO)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader with FP capabilities
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization competition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target protein and this compound in the assay buffer.
-
Pre-incubation: In a 384-well plate, add the target protein and this compound (or DMSO for control). Incubate for a period sufficient to allow for covalent modification (e.g., 60 minutes at room temperature).
-
Probe Addition: Add the fluorescently labeled probe to all wells.
-
Final Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow the probe to bind to any unmodified protein.
-
FP Measurement: Read the plate on a fluorescence polarization plate reader.
-
Data Analysis: A decrease in the FP signal in the presence of this compound indicates that it has modified the protein and prevented the binding of the fluorescent probe.
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition of Probe Binding |
| M3IB | 1 | 280 | 15 |
| M3IB | 10 | 150 | 75 |
| M3IB | 100 | 110 | 95 |
| DMSO | - | 300 | 0 |
PART 2: Cellular High-Throughput Screening
Cellular assays are crucial for validating the activity of hit compounds in a more biologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[9][10]
Protocol 3: High-Throughput Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][12] This protocol describes a high-throughput CETSA workflow to assess the engagement of this compound with its target protein in a cellular context.
Objective: To confirm the covalent binding of this compound to its target protein in intact cells by measuring the ligand-induced thermal stabilization of the protein.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium
-
This compound (solution in DMSO)
-
Lysis Buffer (e.g., PBS with protease inhibitors)
-
Detection reagents (e.g., specific antibody for Western blot, or reagents for AlphaLISA or ELISA)
-
PCR plates or strips
-
Thermal cycler
-
Plate reader (if using a plate-based detection method)
Experimental Workflow:
References
- 1. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Covalent Enzyme Immobilization Using Methyl 3-isocyanatobenzoate
Introduction: The Rationale for Covalent Immobilization
In modern biotechnology and pharmaceutical development, enzymes are indispensable catalysts prized for their high specificity and efficiency under mild conditions.[1] However, their application in industrial processes is often hampered by their inherent instability and the difficulty of separating them from the reaction mixture for reuse.[2] Enzyme immobilization, the process of confining enzymes to an inert support, addresses these challenges directly.[3][4] Immobilized enzymes demonstrate enhanced resistance to environmental shifts in pH and temperature, facilitate continuous process operations, and allow for straightforward recovery and reuse, significantly reducing operational costs.[5][6][7]
Among the various immobilization strategies—such as adsorption, entrapment, and cross-linking—covalent binding offers the distinct advantage of forming strong, stable linkages between the enzyme and the support material.[8][9] This method minimizes enzyme leaching, a common issue with physical adsorption, thereby ensuring the longevity and robustness of the biocatalyst.[10] This guide focuses on the use of Methyl 3-isocyanatobenzoate, an aromatic isocyanate, as a powerful reagent for the covalent immobilization of enzymes.
Principle of the Method: The Chemistry of Isocyanate Coupling
The efficacy of this compound as an immobilization agent lies in the high reactivity of its isocyanate functional group (-N=C=O). This group acts as a potent electrophile, readily reacting with nucleophilic functional groups present on the surface of the enzyme. The primary targets for this reaction are the primary amine groups (-NH₂) found in the side chains of lysine residues and at the N-terminus of the polypeptide chain.
The reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a highly stable and irreversible urea linkage (-NH-CO-NH-), securely tethering the enzyme to the isocyanate-functionalized support or cross-linking enzymes to each other. While amines are the most reactive partners, other nucleophiles on the enzyme surface, such as the hydroxyl (-OH) groups of serine, threonine, or tyrosine, and the sulfhydryl (-SH) group of cysteine, can also react with isocyanates, although typically under more specific pH conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. A critical review of enzymes immobilized on chitosan composites: characterization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rnlkwc.ac.in [rnlkwc.ac.in]
- 4. easybiologyclass.com [easybiologyclass.com]
- 5. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Yields with Methyl 3-isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 3-isocyanatobenzoate. This guide is designed to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis, particularly focusing on the challenge of low reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with an alcohol or amine nucleophile is resulting in a low yield of the desired urethane or urea product. What are the most likely causes?
Low yields in reactions involving this compound often stem from a few common culprits:
-
Moisture Contamination: Isocyanates are highly reactive towards water.[1][2] Trace amounts of moisture in your reactants, solvents, or glassware can lead to the hydrolysis of the isocyanate group, forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a urea byproduct, consuming your starting material.
-
Competing Side Reactions: Besides hydrolysis, isocyanates can undergo self-polymerization or trimerization, especially at elevated temperatures or in the presence of certain catalysts.[3]
-
Sub-optimal Reaction Conditions: Factors such as incorrect solvent choice, inappropriate reaction temperature, or the absence of a suitable catalyst can significantly hinder the reaction rate and lead to lower yields.
-
Reagent Purity: The purity of this compound and the nucleophile is critical. Impurities can interfere with the reaction or catalyze side reactions.
Q2: How can I minimize the impact of moisture on my reaction?
Strict anhydrous conditions are paramount for successful isocyanate chemistry.
-
Glassware: All glassware should be thoroughly flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents and distilled.
-
Reactants: Ensure your nucleophile (alcohol or amine) is dry. If necessary, dry it over a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Q3: What are the recommended solvents for reactions with this compound?
The choice of solvent is crucial and should be inert to the highly reactive isocyanate group.[4]
-
Preferred Solvents: Aprotic solvents are generally the best choice.[2] Dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile are commonly used.
-
Solvents to Avoid: Protic solvents like water and alcohols will react with the isocyanate and should be avoided unless they are the intended reactant.[2] Some polar aprotic solvents like dimethylformamide (DMF) should be used with caution as they can sometimes contain trace amounts of water or amines from decomposition.
Q4: My reaction is very slow. Should I use a catalyst?
For many reactions, particularly with less nucleophilic alcohols, a catalyst is necessary to achieve a reasonable reaction rate.
-
Common Catalysts: Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds like dibutyltin dilaurate (DBTDL) are effective catalysts for urethane formation.[5][6]
-
Catalyst Selection: The choice of catalyst can influence the reaction rate and the potential for side reactions. For instance, some catalysts may promote the trimerization of the isocyanate at higher temperatures.[6] It is advisable to screen a few catalysts to find the optimal one for your specific reaction.
Troubleshooting Guides
Problem 1: Low yield of the desired product with significant formation of an insoluble white precipitate.
Possible Cause: This is a classic sign of urea byproduct formation due to moisture contamination. The isocyanate hydrolyzes to an amine, which then rapidly reacts with another isocyanate molecule to form a diaryl urea, which is often insoluble in common organic solvents.
Troubleshooting Workflow: Diagnosing and Preventing Urea Formation
Caption: Workflow for troubleshooting precipitate formation.
Step-by-Step Mitigation Protocol:
-
Re-evaluate Anhydrous Technique:
-
Ensure all glassware is rigorously dried.
-
Use freshly opened anhydrous solvents or re-distill and dry your solvents.
-
If your nucleophile is a solid, dry it in a vacuum oven. If it's a liquid, consider drying it over molecular sieves.
-
-
Order of Addition: Add the this compound solution dropwise to the solution of the nucleophile. This maintains a low instantaneous concentration of the isocyanate, which can help minimize self-reaction.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This will help you determine the optimal reaction time and identify the formation of byproducts.
Problem 2: The reaction stalls or proceeds very slowly, even under anhydrous conditions.
Possible Cause: The nucleophilicity of your alcohol or amine may be low, or the reaction temperature might be insufficient. Steric hindrance around the nucleophilic center can also significantly slow down the reaction.
Troubleshooting Workflow: Enhancing Reaction Rate
Caption: Workflow for addressing slow reaction rates.
Optimization Strategies:
-
Temperature Adjustment: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also promote side reactions like trimerization.[3] A good starting point is 40-50 °C.
-
Catalyst Addition: If you are not already using a catalyst, introduce one. For alcohol nucleophiles, both tertiary amines and organotin catalysts are effective.[5][9] For amine nucleophiles, a catalyst is often not necessary as the reaction is typically fast.[10]
-
Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the nucleophile can sometimes help drive the reaction to completion, but this will necessitate a more rigorous purification step.
Problem 3: The formation of multiple unidentified byproducts is observed by TLC or LC-MS.
Possible Cause: This could be due to a combination of factors including reagent decomposition, reaction with impurities, or complex side reactions of the isocyanate.
Analytical Approach to Byproduct Identification:
-
Characterize Byproducts: If possible, isolate the major byproducts by column chromatography and characterize them by NMR and Mass Spectrometry. This will provide valuable insight into the undesired reaction pathways.
-
Check Starting Material Purity: Run a TLC and NMR of your starting this compound to ensure it has not degraded during storage. Isocyanates can dimerize or trimerize over time.
-
Consider Allophanate/Biuret Formation: An excess of isocyanate can react with the newly formed urethane or urea linkage to form allophanate or biuret byproducts, respectively.[6] This is more common at elevated temperatures.
Quantitative Data Summary: Common Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (THF, DCM, Toluene) | Prevents hydrolysis of the isocyanate.[2] |
| Temperature | 0 °C to 50 °C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Catalyst (for Alcohols) | Tertiary Amine or Organotin (0.1-5 mol%) | Accelerates the rate of urethane formation.[5][9] |
| Reactant Purity | >97% | Minimizes potential side reactions from impurities. |
Experimental Protocols
General Protocol for the Reaction of this compound with an Alcohol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add the alcohol (1.0 equivalent) and anhydrous solvent (e.g., THF, to make a 0.5 M solution). Stir the solution at room temperature.
-
Catalyst Addition (Optional): If using a catalyst, add it at this stage (e.g., dibutyltin dilaurate, 1 mol%).
-
Isocyanate Addition: Add this compound (1.05 equivalents) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, quench with a few drops of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to use as a standard.
-
Spotting: On a TLC plate, spot the starting material standard, and at various time points, carefully take a small aliquot from the reaction mixture and spot it on the plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
References
- 1. This compound CAS#: 41221-47-0 [m.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. US4419293A - Aliphatic solvent compatible isocyanates - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. experts.umn.edu [experts.umn.edu]
Technical Support Center: Optimizing Reactions of Methyl 3-Isocyanatobenzoate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the reaction between methyl 3-isocyanatobenzoate and various alcohols to form urethanes (carbamates). As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and refine your experimental conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the reaction of this compound with alcohols.
Q1: What is the fundamental reaction mechanism between this compound and an alcohol?
A1: The reaction is a nucleophilic addition of the alcohol to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[1] The lone pair of electrons on the alcohol's oxygen atom attacks the isocyanate carbon, leading to the formation of a urethane (or carbamate) linkage.[1][2][3] The reaction is typically exothermic.[4][5]
To visualize this process, consider the following mechanistic diagram:
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Identification of Side Products in Methyl 3-isocyanatobenzoate Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and mitigating common side products encountered in reactions involving Methyl 3-isocyanatobenzoate. By understanding the causality behind the formation of these impurities, you can optimize reaction conditions, improve yield, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound produced a significant amount of an insoluble white precipitate. What is it and why did it form?
A1: The most likely identity of the white precipitate is a disubstituted urea. This side product forms when the isocyanate group reacts with trace amounts of water present in your solvents or reagents. The isocyanate first hydrolyzes to an unstable carbamic acid, which then decarboxylates to form a primary amine. This amine is highly nucleophilic and rapidly reacts with a second molecule of this compound to yield the insoluble urea.[1][2] This side reaction consumes two equivalents of your starting isocyanate for every one equivalent of water, often leading to a dramatic decrease in the yield of your desired product.[1]
Q2: I've observed unexpected gas evolution (foaming) in my reaction vessel. What's causing this?
A2: Gas evolution is a classic sign of water contamination in an isocyanate reaction.[1] The formation of the carbamic acid intermediate from the reaction of the isocyanate with water is followed by its rapid decomposition into a primary amine and carbon dioxide (CO2) gas.[1][2] This release of CO2 is the source of the foaming or bubbling you are observing. It's a critical indicator that your reaction conditions are not sufficiently anhydrous.
Q3: My final product yield is significantly lower than expected, but I don't see a major precipitate. Where did my starting material go?
A3: Besides the highly visible urea formation, another common side reaction is the trimerization of the isocyanate to form a stable isocyanurate ring. This reaction is often catalyzed by tertiary amines, certain metal salts, or basic conditions. The resulting isocyanurate may be soluble in your reaction solvent, making it a less obvious culprit for yield loss compared to insoluble ureas. This side product consumes three molecules of the isocyanate starting material.
Q4: How can I confirm the identity of these suspected side products?
A4: Standard analytical techniques are highly effective.
-
For Ureas: Collect the precipitate and analyze it using Fourier-Transform Infrared Spectroscopy (FT-IR). Look for a strong carbonyl (C=O) stretch around 1640-1690 cm⁻¹ and N-H stretches around 3300 cm⁻¹. Further confirmation can be obtained via ¹H NMR and Mass Spectrometry.[3]
-
For Isocyanurates: These can be identified by FT-IR, showing a characteristic C=O stretch around 1700 cm⁻¹ (often sharper than the urea carbonyl). ¹³C NMR is also very useful for identifying the isocyanurate ring carbons.
Troubleshooting Guide: From Problem to Prevention
This section provides a structured approach to diagnosing and solving the most common issues encountered with this compound.
Issue 1: Formation of Insoluble White Precipitate (Urea)
-
Symptoms:
-
Appearance of a white solid that is poorly soluble in common organic solvents.
-
Lower than expected yield of the desired product.
-
Potential foaming or gas evolution observed.[1]
-
-
Root Cause Analysis: The presence of water is the direct cause. Isocyanates are highly electrophilic and react readily with nucleophiles, including water.[1][2] The reaction proceeds through the mechanism illustrated below.
Caption: Mechanism of urea formation from water contamination.
-
Identification Protocol:
-
Isolation: Isolate the precipitate by filtration.
-
Washing: Wash the solid with the reaction solvent to remove any adsorbed starting materials or product.
-
Analysis:
-
FT-IR: Acquire an FT-IR spectrum. Look for the key absorbances listed in the table below.
-
Melting Point: Determine the melting point. Ureas typically have high melting points.
-
NMR: If soluble in a suitable deuterated solvent (like DMSO-d₆), acquire a ¹H NMR spectrum.
-
-
-
Prevention Protocol:
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry inert gas (Nitrogen or Argon) or in a desiccator.
-
Solvents: Use anhydrous solvents. Purchase commercially available dry solvents or dry them using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone or passing through an activated alumina column).[1]
-
Reagents: Ensure all other reagents are anhydrous. If a reagent is hygroscopic, dry it under vacuum before use.
-
Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas. Use septa and syringe techniques for reagent addition.[1]
-
Issue 2: Yield Loss to a Soluble Byproduct (Isocyanurate)
-
Symptoms:
-
Low yield of the desired product.
-
Complex mixture observed by TLC or LC-MS analysis.
-
No significant precipitate is formed.
-
-
Root Cause Analysis: Isocyanates can undergo self-condensation to form a six-membered isocyanurate ring, a process known as trimerization. This is often catalyzed by bases (e.g., tertiary amines used as reagents or catalysts), phosphines, or certain metal compounds.
Caption: Catalytic trimerization of isocyanate to isocyanurate.
-
Identification Protocol:
-
Chromatography: Attempt to isolate the byproduct using column chromatography.
-
Analysis:
-
FT-IR: Acquire an FT-IR spectrum. The isocyanurate C=O stretch is typically found around 1700 cm⁻¹.
-
NMR: ¹³C NMR is particularly diagnostic, showing a peak for the three equivalent carbonyl carbons of the ring.
-
Mass Spec: The mass of the byproduct should correspond to three times the mass of the this compound monomer (3 x 177.16 = 531.48).
-
-
-
Prevention Protocol:
-
Catalyst Choice: If your primary reaction requires a base, consider using a non-nucleophilic, sterically hindered base that is less likely to promote trimerization.
-
Temperature Control: Trimerization can be temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.
-
Stoichiometry: Avoid using a large excess of the isocyanate, as this can increase the probability of self-condensation reactions.
-
Analytical Data Quick Reference
The table below summarizes key analytical data to help in the rapid identification of this compound and its common side products.
| Compound | Molecular Weight ( g/mol ) | Key FT-IR Peaks (cm⁻¹) | Notes |
| This compound | 177.16[4] | ~2270 (strong, sharp, -N=C=O) , ~1720 (ester C=O) | The isocyanate peak is highly characteristic and will disappear as the reaction proceeds. |
| Disubstituted Urea byproduct | 382.34 | ~3300 (N-H stretch), ~1650 (amide I, C=O stretch) , ~1550 (amide II, N-H bend) | Often presents as a broad, strong carbonyl peak.[3] |
| Isocyanurate trimer byproduct | 531.48 | ~1700 (strong, sharp, C=O stretch) | Lacks N-H stretches. The carbonyl peak is typically sharper than in the urea. |
General Handling and Storage of Isocyanates
Proper handling and storage are paramount not only for experimental success but also for safety.[5][6]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[7][8] Recommended storage temperature is 2-8°C.
-
Handling: Always handle isocyanates in a well-ventilated fume hood.[5][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves are more resistant than latex), safety goggles, and a lab coat.[5][8]
-
Safety: Isocyanates are potent respiratory and skin sensitizers and can cause allergic reactions upon inhalation or contact.[5][9][10] Avoid breathing dust, fumes, or vapors.[10] In case of spills, clean them up immediately using appropriate procedures.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 7. actsafe.ca [actsafe.ca]
- 8. Control measures guide - Canada.ca [canada.ca]
- 9. isopa.org [isopa.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification Strategies for Methyl 3-isocyanatobenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 3-isocyanatobenzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these highly reactive and valuable chemical intermediates. The inherent reactivity of the isocyanate functional group, while essential for its synthetic utility, presents unique challenges in purification. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Chemistry of Impurities
Q1: Why are my isocyanate reactions and products so sensitive to moisture?
A1: The isocyanate group (–N=C=O) is highly electrophilic and reacts readily with nucleophiles, especially compounds containing active hydrogen atoms like water.[1] The reaction with water proceeds through an unstable carbamic acid intermediate, which decomposes to form a primary amine and carbon dioxide gas. This newly formed amine is a potent nucleophile and rapidly reacts with a second molecule of your isocyanate to produce a stable, and often insoluble, disubstituted urea.[1]
This side reaction is problematic for several reasons:
-
Consumption of Product: Two equivalents of the isocyanate are consumed for every one equivalent of water, significantly lowering your yield.
-
Formation of Insoluble Byproducts: The resulting ureas are typically high-melting solids with poor solubility in common organic solvents, making them difficult to remove through standard purification techniques.
-
Gas Evolution: The production of CO2 can cause foaming and pressure buildup in a closed system.[1][2]
dot
Caption: Figure 1: Reaction Pathway of Isocyanate with Water
Q2: Besides ureas, what are other common impurities I should be aware of?
A2: The impurity profile depends on the synthetic route and handling conditions. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis method (e.g., from an amine via phosgenation or from an acyl azide via Curtius rearrangement), you may have residual starting materials.[3]
-
Polymeric Byproducts: Isocyanates can self-react, especially at elevated temperatures, to form dimers (uretidinediones) and trimers (isocyanurates). This is a common issue during high-temperature distillation.[4]
-
Ortho/Para Isomers: If the starting material for synthesis was a mixture of isomers (e.g., meta- and para-substituted precursors), these will likely carry through to the final product.
-
Residual Solvents: Solvents used during the reaction or workup can be trapped in the product.[5]
| Impurity Type | Origin | Typical Removal Method |
| Disubstituted Ureas | Reaction with water | Filtration (if insoluble), Chromatography |
| Polymeric Byproducts | High temperatures, prolonged storage | Distillation, Chromatography |
| Unreacted Precursors | Incomplete reaction | Extraction, Chromatography, Distillation |
| Isomeric Impurities | Isomeric starting materials | Crystallization, Preparative HPLC |
| Residual Solvents | Reaction/Workup | High vacuum drying, Distillation |
Section 2: Purification Strategy and Troubleshooting
Q3: How do I choose the best purification strategy for my this compound derivative?
A3: The optimal strategy depends on the physical properties and thermal stability of your specific derivative. Use the following decision tree to guide your choice.
dot
Caption: Figure 2: Purification Strategy Decision Tree
Q4: My compound is decomposing during vacuum distillation. What can I do to prevent this?
A4: Thermal decomposition is a major challenge when distilling isocyanates.[6] The key is to minimize the temperature and the time the compound spends at that temperature.
-
Achieve a Lower Vacuum: The most critical factor is the quality of your vacuum. A lower pressure allows the compound to boil at a lower temperature. Aim for pressures below 1 mbar (a).[7][8]
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels from the evaporating surface to the condensing surface. This reduces the required temperature and the residence time at heat.[9]
-
Ensure Rapid and Even Heating: Use a heating mantle with efficient stirring to avoid localized overheating, which can cause charring and polymerization.
-
Consider a Carrier Solvent: For high-boiling point isocyanates, co-distillation with a high-boiling, inert solvent can sometimes facilitate purification at a lower temperature.[10]
Q5: I'm trying to recrystallize my solid isocyanate, but it's not working. What are some common issues?
A5: Recrystallization is an excellent method for purifying solid isocyanates, but success depends on careful technique.[11][12]
-
Problem: No crystals form upon cooling.
-
Probable Cause: You have used too much solvent. Isocyanates can be highly soluble in many organic solvents.
-
Solution: Concentrate the solution by boiling off some of the solvent and allow it to cool again. Ensure you are using the minimum amount of near-boiling solvent to dissolve the solid.[11]
-
-
Problem: The product "oils out" instead of crystallizing.
-
Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too rapidly.
-
Solution: Use a lower-boiling point solvent or a solvent pair. Start with a good solvent (e.g., toluene, ethyl acetate) and add a poor solvent (e.g., hexane, heptane) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[12][13]
-
-
Problem: Poor recovery/low yield.
-
Probable Cause: The compound has significant solubility in the cold solvent, or you washed the collected crystals with room-temperature solvent.
-
Solution: After initial crystallization at room temperature, cool the flask in an ice bath to maximize precipitation. Always wash the filtered crystals with a minimal amount of ice-cold solvent.[11]
-
Q6: Can I use standard silica gel column chromatography? I've heard it can be problematic.
A6: Yes, this is a major concern. Standard silica gel is acidic and contains adsorbed water, both of which can degrade your isocyanate on the column, leading to low recovery and the formation of urea byproducts. However, if distillation and crystallization are not viable, chromatography can be performed with the following critical modifications:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (or another non-nucleophilic base). Let it stand for an hour, then pack the column as usual. The base neutralizes the acidic sites on the silica surface.
-
Use Anhydrous Solvents: Ensure your elution solvents are rigorously dried.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to push the solvent through quickly.
-
Consider Alternative Stationary Phases: Neutral or basic alumina can be a less reactive alternative to silica gel for some isocyanates.
Q7: How can I analyze the purity of my final product?
A7: A combination of techniques is recommended for a comprehensive assessment:
-
Infrared (IR) Spectroscopy: This is a quick and definitive test. A pure isocyanate will show a very strong, sharp absorbance band between 2250-2280 cm⁻¹. The absence of broad N-H stretches (~3300 cm⁻¹) or carbonyl C=O stretches from ureas (~1640 cm⁻¹) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the integration of product peaks to those of starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method.[14][15] Derivatization of the isocyanate is often required for stable analysis.[16][17] It can separate closely related isomers and provide precise purity values (e.g., >99.5%).
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be effective for purity analysis.[18]
Detailed Experimental Protocols
Protocol 1: High-Vacuum Short-Path Distillation
This protocol is suitable for thermally sensitive liquid isocyanates.
dot
Caption: Figure 3: Short-Path Distillation Workflow
-
Apparatus Setup: Assemble a dry, oven-baked short-path distillation apparatus. Ensure all joints are well-greased with high-vacuum grease. Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Charge the distillation flask with the crude this compound derivative and a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly evacuate the system. It is crucial to ensure any low-boiling solvents are removed before applying high heat to prevent bumping.
-
Heating: Once a stable high vacuum is reached, slowly heat the distillation flask in a heating mantle.
-
Collection: Collect the fraction that distills at a constant temperature and pressure. The pure product should be colorless. Discard any initial forerun or discolored fractions.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before backfilling with a dry, inert gas (Nitrogen or Argon).
-
Storage: Transfer the purified product to a clean, dry container, flush with inert gas, and store in a cool, dark place, preferably refrigerated at 2-8°C.[19]
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
This protocol is ideal for solid derivatives that are difficult to crystallize from a single solvent.
-
Solvent Selection: Choose a "good" solvent in which the compound is readily soluble when hot (e.g., ethyl acetate, toluene, or dichloromethane) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or heptane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an oven-dried flask under an inert atmosphere. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like ureas) are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears. Add one or two more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icheme.org [icheme.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. EP3798208A1 - Method for distillation of isocyanates - Google Patents [patents.google.com]
- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5773643A - Process for preparation of isocyanate compounds - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. epa.gov [epa.gov]
- 15. cdc.gov [cdc.gov]
- 16. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 17. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. 3-(甲氧基羰基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Common experimental errors when using Methyl 3-isocyanatobenzoate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Methyl 3-isocyanatobenzoate (CAS 41221-47-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this highly reactive aryl isocyanate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the success and safety of your experiments.
This compound is a valuable building block for the synthesis of a wide range of compounds, particularly ureas and carbamates, which are prevalent motifs in pharmaceuticals and agrochemicals.[1] However, the high electrophilicity of the isocyanate functional group (-NCO) makes it exquisitely sensitive to nucleophiles, especially water, leading to common experimental pitfalls. This guide addresses these issues in a practical, question-and-answer format.
Part 1: Critical Safety Protocols & FAQs
Isocyanates are potent respiratory and dermal sensitizers.[2][3] Repeated exposure, even at low concentrations, can lead to the development of occupational asthma and severe allergic reactions.[2][4] Therefore, safety is the primary consideration.
Q1: What are the absolute minimum safety precautions for handling this compound?
A1: Due to the health risks, stringent safety measures are non-negotiable.[2]
-
Engineering Controls: Always handle this compound, both as a solid and in solution, inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[2][5] Automate processes where possible to minimize handling.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[5]
-
Eye Protection: Wear chemical splash goggles and a face shield.
-
Hand Protection: Use double gloves. Chemical-resistant gloves such as butyl or nitrile rubber are required; latex gloves offer poor resistance and should be avoided.[2][4] If contact occurs, remove and dispose of both pairs of gloves immediately.
-
Body Protection: Wear a lab coat, fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
-
Waste Disposal: All isocyanate-contaminated waste (pipette tips, wipes, glassware) is considered hazardous. It must be quenched and disposed of according to your institution's guidelines.[2]
Q2: What should I do in case of an accidental spill or exposure?
A2: Act immediately.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2] Some studies suggest a polyglycol-based cleanser may be more effective.[2] Remove all contaminated clothing. Seek medical attention if irritation develops.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill Cleanup: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Decontaminate the area with a suitable solution (see Protocol 3). All cleanup materials must be treated as hazardous waste.[2]
Safe Handling Workflow
Caption: Standard workflow for safely handling aromatic isocyanates.
Part 2: Troubleshooting Guide: Reaction Failures & Unexpected Outcomes
This section addresses the most common issues encountered during reactions with this compound.
Q3: My reaction formed a significant amount of white, insoluble precipitate, and the yield of my desired product is very low. What happened?
A3: This is the classic sign of moisture contamination.[6] The isocyanate group reacts readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This newly formed amine is nucleophilic and rapidly reacts with a second molecule of your isocyanate to form a symmetric, and often insoluble, disubstituted urea.[6] This side reaction consumes two equivalents of your starting isocyanate for every one equivalent of water present.
Solution:
-
Rigorously Dry All Components:
-
Solvents: Use freshly distilled, anhydrous solvents. For highly sensitive reactions, distilling from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use is best practice.[6] (See Protocol 2).
-
Reagents: Ensure your amine or alcohol nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over activated molecular sieves.
-
Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas before use.
-
-
Maintain an Inert Atmosphere: Assemble your reaction apparatus while hot and flush with a dry, inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the entire reaction, including during reagent addition and workup.[6]
Reaction vs. Side Reaction
Caption: Desired reaction pathway versus the common moisture-induced side reaction.
Q4: My reaction is foaming, and I'm observing unexpected pressure build-up. Is this dangerous?
A4: Yes, this can be dangerous. The foaming is caused by the evolution of carbon dioxide (CO₂) gas, which is a byproduct of the reaction between the isocyanate and water, as explained in Q3.[6] If the reaction vessel is sealed, this can lead to a hazardous pressure increase.
Solution:
-
Immediate Action: Never conduct isocyanate reactions in a completely sealed vessel. Ensure the system is vented to a fume hood, for example, through a bubbler or a needle connected to an inert gas line.[6]
-
Preventative Measures: The root cause is water contamination. Follow all the rigorous drying procedures outlined in the solution to Q3 to prevent this from happening in future experiments.
Q5: The reaction seems sluggish or stalls completely, even under anhydrous conditions. What could be the issue?
A5: If moisture is confidently ruled out, consider these possibilities:
-
Reagent Quality: The this compound may have degraded during storage. Isocyanates can slowly trimerize or polymerize. Check the purity of the reagent by IR spectroscopy (a strong, sharp peak should be present around 2250-2280 cm⁻¹) or by NMR.[7]
-
Low Nucleophilicity: Your intended nucleophile (amine or alcohol) might not be reactive enough. The reaction can be accelerated by:
-
Catalysis: For reactions with alcohols to form carbamates, common catalysts include dibutyltin dilaurate (DBTDL) or tertiary amines like triethylamine or DABCO. Be aware that some catalysts can also promote the isocyanate-water reaction.[6]
-
Temperature: Gently heating the reaction mixture may increase the rate, but this must be done with caution as it can also promote side reactions. Monitor the reaction closely by TLC or LC-MS.
-
-
Steric Hindrance: If your nucleophile is sterically bulky, the reaction may be inherently slow. Extended reaction times or heating may be necessary.
Troubleshooting Flowchart: Low Product Yield
Caption: A decision tree for troubleshooting low product yield in isocyanate reactions.
Q6: How can I best monitor the progress of my reaction?
A6: Several techniques are effective:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the consumption of starting materials and the appearance of the product. Co-spotting your reaction mixture with your starting materials is essential.
-
In-situ Infrared (IR) Spectroscopy: This is a powerful technique for real-time monitoring.[8] The disappearance of the strong isocyanate (-NCO) peak around 2250-2280 cm⁻¹ provides a direct measure of reaction progress and endpoint.[8]
-
HPLC and LC-MS: These methods are excellent for quantitative analysis, allowing you to track the concentration of reactants and products over time. They are also useful for identifying byproducts.[9][10]
Part 3: Experimental Protocols & Data
Key Compound & Safety Data
| Property | Value | Source |
| CAS Number | 41221-47-0 | [11] |
| Molecular Weight | 177.16 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 35-38 °C | [11] |
| Storage Temperature | 2-8 °C, under inert gas | [11][12] |
| Key Hazards | Respiratory Sensitizer, Skin Sensitizer | [11] |
| Incompatibilities | Water, alcohols, amines, strong bases, strong acids | [4][13] |
Protocol 1: General Procedure for Synthesis of a Urea Derivative
This protocol describes a general method for reacting this compound with a primary amine.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry Argon or Nitrogen.
-
Reagent Addition: In a separate flask, dissolve the primary amine (1.0 eq.) in anhydrous solvent (e.g., THF, Dichloromethane). Add this solution via syringe to the reaction flask.
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS. The isocyanate can be visualized on TLC with certain stains (e.g., ceric ammonium molybdate) or by checking for the disappearance of its characteristic IR stretch if in-situ monitoring is used.
-
Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.[14][15]
Protocol 2: Rigorous Solvent Drying (THF Still)
-
Setup: In a large, dry round-bottom flask under an inert atmosphere, add sodium metal (cut into small pieces) to pre-dried THF.
-
Indicator: Add a small amount of benzophenone.
-
Reflux: Gently heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free.[6] If the color fades, more sodium is needed.
-
Distillation: Once the color is stable, distill the required volume of solvent directly into your reaction flask.[6]
-
Storage: Use the freshly distilled solvent immediately.
Protocol 3: Quenching and Decontamination
-
Solution Prep: Prepare a decontamination solution. A common solution consists of water, a concentrated ammonia solution (5-10%), and a detergent (2-5%).
-
Glassware: Rinse all contaminated glassware with a small amount of an alcohol (e.g., isopropanol or methanol) to react with residual isocyanate, followed by the decontamination solution.
-
Surfaces & Spills: Liberally apply the decontamination solution to the spill area and let it sit for at least 15 minutes before wiping clean.
-
Waste: Place all contaminated wipes and absorbent materials in a labeled, sealed container for hazardous waste disposal.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. safeworkhealth.com.au [safeworkhealth.com.au]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. iom-world.org [iom-world.org]
- 11. 3-(甲氧基羰基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound CAS#: 41221-47-0 [chemicalbook.com]
- 13. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling Up Reactions with Methyl 3-Isocyanatobenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists involved in the scale-up of chemical reactions utilizing Methyl 3-isocyanatobenzoate. As a Senior Application Scientist, my objective is to provide not just procedural steps, but also the underlying scientific principles and practical troubleshooting strategies to ensure successful, safe, and scalable synthetic campaigns.
Section 1: Foundational Principles of Reactivity and Safe Handling
Understanding the core reactivity of this compound is paramount before any scale-up is attempted. Its isocyanate functional group is highly electrophilic and susceptible to reaction with a wide range of nucleophiles.
FAQ: What are the primary reactions of this compound and their associated mechanisms?
The most common and industrially relevant reactions involve nucleophilic attack on the isocyanate carbon. The two principal transformations are the formation of urethanes (carbamates) from alcohols and ureas from amines.
-
Urethane Formation: Alcohols react with the isocyanate group to form a urethane linkage. This reaction is often catalyzed by organotin compounds or tertiary amines.
-
Urea Formation: Primary and secondary amines react rapidly with isocyanates to yield substituted ureas. These reactions are typically very fast and often do not require catalysis.
The general mechanism for these reactions is a nucleophilic addition to the carbonyl carbon of the isocyanate group.
Caption: Reaction mechanisms for urethane and urea formation.
FAQ: What are the critical safety precautions when handling this compound at a larger scale?
Isocyanates are potent respiratory sensitizers and lachrymators. As the scale of the reaction increases, so do the associated risks. A comprehensive safety protocol is non-negotiable.
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a dedicated, contained reactor system. Continuous air monitoring for isocyanate levels is recommended for large-scale operations.
-
Personal Protective Equipment (PPE): A stringent PPE policy is essential. This includes:
-
Respiratory Protection: A full-face respirator with an organic vapor cartridge is required.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (butyl rubber or laminate films are often recommended), and a lab coat or chemical-resistant suit.
-
-
Spill and Emergency Procedures: An isocyanate-specific spill kit must be readily available. This should contain an absorbent material and a decontaminating solution, such as a mixture of 5% sodium carbonate and 95% water, to neutralize the isocyanate.
Section 2: Troubleshooting Common Scale-Up Challenges
Transitioning a reaction from bench-scale to pilot or production scale often introduces new variables and challenges. This section addresses the most frequently encountered issues.
Problem 1: My reaction is exhibiting poor conversion or has stalled at a larger scale.
This is a common issue often related to mass and heat transfer limitations that are not apparent at the lab scale.
Q&A: How can I be sure my mixing is adequate?
Inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions or, conversely, prevent the reactants from encountering each other effectively.
| Stirrer Type | Suitability for Homogeneous Reactions | Suitability for Slurries/Heterogeneous Reactions | Key Considerations at Scale |
| Magnetic Stirrer | Good (low viscosity) | Poor | Ineffective for large volumes or viscous media. |
| Overhead Stirrer | Excellent | Good to Excellent (with appropriate impeller) | Impeller design (e.g., anchor, pitched-blade turbine) is critical. |
| Baffles | N/A | N/A | Often used with overhead stirrers to improve mixing efficiency. |
Q&A: Could the choice of solvent be the root cause?
Absolutely. Solvents that were suitable at a small scale may present problems at a larger one.
-
Moisture Content: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with more isocyanate to form a urea byproduct. Ensure you are using a dry, or anhydrous, grade of solvent for your scale-up.
-
Boiling Point: A solvent with a low boiling point may be difficult to handle at a larger scale, where reaction exotherms can be more significant.
Q&A: Is it possible that I'm not maintaining proper temperature control?
Reactions involving isocyanates are often exothermic. What might be a small, easily dissipated temperature increase in a 100 mL flask can become a dangerous, runaway reaction in a 50 L reactor.
Protocol: Monitoring and Controlling Reaction Temperature at Scale
-
Reactor Setup: Equip the reactor with a calibrated temperature probe and a cooling jacket connected to a circulating chiller.
-
Initial Cooling: Pre-cool the reactor to a temperature slightly below the intended reaction temperature.
-
Controlled Addition: Add the this compound solution dropwise or via a syringe pump.
-
Real-time Monitoring: Continuously monitor the internal temperature. If it rises more than 2-3 °C above the setpoint, pause the addition until it stabilizes.
-
Emergency Quench: Have a plan to quickly cool the reaction or quench it with a suitable reagent if the temperature cannot be controlled.
Problem 2: I'm observing significant byproduct formation that was not present in my lab-scale experiments.
The appearance of new impurities upon scale-up is often linked to issues of concentration and temperature.
Q&A: How can I minimize the formation of allophanates and biurets?
These are common side products in isocyanate chemistry. Allophanates form from the reaction of an isocyanate with a urethane, while biurets form from the reaction of an isocyanate with a urea. These side reactions are typically promoted by excess isocyanate and high temperatures.
Caption: Troubleshooting workflow for side product formation.
The most effective mitigation strategy is to maintain a low concentration of the isocyanate throughout the reaction. This is achieved by adding the this compound solution slowly to the solution of the nucleophile (the alcohol or amine), rather than the other way around. This ensures that the isocyanate is consumed as soon as it is introduced, minimizing its opportunity to react with the newly formed product.
Problem 3: The product isolation and purification are proving difficult at scale.
Work-up procedures that are straightforward in the lab can become cumbersome and inefficient at a larger scale.
Q&A: What is the most effective way to quench the reaction and remove any unreacted isocyanate?
Adding a small amount of a primary or secondary amine, such as piperidine or dibutylamine, can be an effective way to quench any remaining isocyanate. The resulting urea is often easily removed during work-up. Alternatively, adding a short-chain alcohol like methanol can also be effective.
Q&A: What are the best practices for crystallizing products from these reactions at scale?
-
Solvent Selection: A good crystallization solvent system will be one in which the product is soluble at higher temperatures but sparingly soluble at lower temperatures.
-
Cooling Rate: A slow, controlled cooling rate is crucial for forming large, pure crystals. Rapid cooling often leads to the precipitation of an amorphous solid with trapped impurities.
-
Seeding: Adding a small amount of pure product (seed crystals) can help to initiate crystallization and control the crystal morphology.
Section 3: Analytical and Monitoring Techniques for Scale-Up
Real-time monitoring and robust analytical methods are key to a successful and reproducible process.
FAQ: How can I monitor the reaction progress in real-time?
In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. The isocyanate group has a strong, sharp absorbance band around 2250-2275 cm⁻¹, which is a region of the spectrum that is typically free from other interfering absorbances. By monitoring the disappearance of this peak, one can track the consumption of the isocyanate in real-time and determine the reaction endpoint with high precision.
FAQ: What are the recommended analytical techniques for final product characterization and purity assessment?
A combination of techniques should be employed to ensure the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the product and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Section 4: Appendices
Appendix A: Recommended Equipment for Scale-Up
| Equipment | Key Feature for Isocyanate Reactions |
| Jacketed Glass Reactor | Allows for precise temperature control. |
| Overhead Stirrer | Ensures efficient mixing. |
| Syringe Pump | Enables slow, controlled addition of reagents. |
| In-situ FTIR Probe | For real-time reaction monitoring. |
| Dry Nitrogen/Argon Line | Maintains an inert atmosphere and prevents moisture ingress. |
Appendix B: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 35913-35-8 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 115-117 °C at 10 mmHg |
| Density | 1.21 g/mL at 25 °C |
Validation & Comparative
A Comparative Analysis of Methyl 3-isocyanatobenzoate versus Other Isocyanates: A Technical Guide for Researchers
In the landscape of chemical biology and materials science, isocyanates (R–N=C=O) are a pivotal class of reagents, prized for their high reactivity toward nucleophiles. This reactivity profile makes them indispensable tools for applications ranging from bioconjugation and drug delivery to the synthesis of high-performance polyurethane polymers. The choice of isocyanate is a critical parameter that dictates reaction kinetics, specificity, and the properties of the final product. This guide provides an in-depth comparative analysis of Methyl 3-isocyanatobenzoate against other commonly employed isocyanates, offering experimental insights and data to inform your selection process.
The Isocyanate Family: A Spectrum of Reactivity
Isocyanates are characterized by the highly electrophilic carbon atom within the N=C=O functional group, making it a prime target for nucleophilic attack by amines, alcohols, thiols, and even water.[1] The reactivity of this functional group is profoundly influenced by the nature of the "R" group. A fundamental distinction lies between aromatic and aliphatic isocyanates.
-
Aromatic Isocyanates : These compounds, where the NCO group is attached to an aromatic ring, are generally more reactive than their aliphatic counterparts.[2] The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the isocyanate carbon.
-
Aliphatic Isocyanates : With the NCO group attached to a saturated carbon, these isocyanates are less reactive. This reduced reactivity can be advantageous in applications requiring greater control and selectivity.
Furthermore, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring of aryl isocyanates can fine-tune their reactivity. EWGs, such as nitro or ester groups, increase the electrophilicity and thus the reaction rate, while EDGs have the opposite effect.
This compound: An Aromatic Isocyanate with Tunable Reactivity
This compound is an aromatic isocyanate that features a methoxycarbonyl group (an electron-withdrawing group) at the meta position of the phenyl ring. This structural feature positions its reactivity between that of unsubstituted phenyl isocyanate and isocyanates bearing stronger electron-withdrawing groups.
Comparative Reactivity Analysis
To provide a quantitative understanding of the performance of this compound, we will compare it with two other representative isocyanates:
-
Phenyl Isocyanate : A standard aromatic isocyanate, providing a baseline for the reactivity of the aryl isocyanate class.
-
Hexamethylene Diisocyanate (HDI) : A common aliphatic diisocyanate, offering a contrast in reactivity and functionality.
Reaction with Amines: A Kinetic Perspective
The reaction of isocyanates with primary amines to form urea linkages is a cornerstone of many bioconjugation and polymer synthesis strategies. The rate of this reaction is a critical parameter for optimizing experimental conditions.
Table 1: Theoretical and Experimental Reactivity Comparison of Isocyanates with Primary Amines
| Isocyanate | Structure | Class | Expected Relative Reactivity with Amines | Supporting Rationale |
| This compound | O=C=N-C₆H₄-COOCH₃ | Aromatic | High | The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the isocyanate carbon. |
| Phenyl Isocyanate | O=C=N-C₆H₅ | Aromatic | Moderate to High | Baseline reactivity for an aromatic isocyanate. |
| Hexamethylene Diisocyanate (HDI) | O=C=N-(CH₂)₆-N=C=O | Aliphatic | Low to Moderate | The aliphatic backbone is less electron-withdrawing than an aromatic ring, leading to lower reactivity.[2] |
Kinetic studies on the reaction of phenyl isocyanate with various amines have been conducted, providing a benchmark for comparison.[3] For instance, the reaction with n-butanol, a primary alcohol, has been well-characterized and often follows second-order kinetics.[4] The reaction with amines is significantly faster.[3]
Application in Polyurethane Synthesis
Isocyanates are fundamental building blocks for polyurethanes, which are formed by the reaction of di- or polyisocyanates with polyols.[5] The choice of isocyanate significantly influences the properties of the resulting polymer.[6]
-
Aromatic Isocyanates like MDI (methylene diphenyl diisocyanate) and TDI (toluene diisocyanate) typically yield rigid polyurethanes with high strength and thermal stability.[7]
-
Aliphatic Isocyanates such as HDI are used to produce flexible and UV-resistant polyurethanes, often used in coatings and elastomers.[1]
This compound, being a monofunctional isocyanate, is not suitable for forming high molecular weight polyurethane polymers on its own. However, it can be used as a chain terminator to control molecular weight or to introduce specific end-groups onto a polymer chain. Its reactivity, influenced by the ester group, will affect the curing time and the final properties of the polyurethane network when used in conjunction with di- or polyisocyanates and polyols.
Table 2: Predicted Influence of Isocyanate Choice on Polyurethane Properties
| Isocyanate | Resulting Polyurethane Characteristics |
| This compound (as a co-reagent) | Can be used to control molecular weight and introduce functional end-groups. The resulting urethane linkage will have a pendant methoxycarbonyl group, which can be further modified. |
| Phenyl Isocyanate (as a co-reagent) | Acts as a chain terminator, introducing a phenyl end-group. |
| Hexamethylene Diisocyanate (as a primary monomer) | Produces flexible, aliphatic polyurethanes with good UV stability. |
Experimental Protocols: A Guide to Comparative Studies
To facilitate a direct comparison of these isocyanates in your research, we provide the following experimental workflows.
Comparative Kinetic Analysis of Isocyanate Reaction with a Primary Amine
This protocol outlines a method to determine the second-order rate constants for the reaction of different isocyanates with a model primary amine, n-butylamine, using UV-Vis spectrophotometry.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for determining the reaction kinetics of different isocyanates with a primary amine.
Comparative Protein Labeling Efficiency
This protocol provides a framework for comparing the efficiency of this compound and Phenyl Isocyanate in labeling a model protein, Bovine Serum Albumin (BSA).
Workflow for Comparative Protein Labeling
Caption: Workflow for comparing the protein labeling efficiency of different isocyanates.
Conclusion: Selecting the Right Isocyanate for Your Application
The choice between this compound and other isocyanates is a nuanced decision that depends on the specific requirements of the application.
-
This compound offers a balance of reactivity and functionality. Its electron-withdrawing ester group enhances its reactivity compared to unsubstituted phenyl isocyanate, potentially allowing for faster reaction times or lower required concentrations. The presence of the ester group also provides a handle for post-modification, a valuable feature in drug development and materials science.
-
Phenyl Isocyanate serves as a reliable, standard aromatic isocyanate for applications where a simple, moderately reactive labeling or capping agent is needed.
-
Hexamethylene Diisocyanate is the choice for creating flexible, aliphatic polyurethane networks where properties like UV resistance are paramount.
By understanding the fundamental principles of isocyanate reactivity and employing the comparative experimental approaches outlined in this guide, researchers can make informed decisions to advance their scientific endeavors.
References
- 1. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-i.co.uk [l-i.co.uk]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Binding Affinity of Methyl 3-isocyanatobenzoate Derivatives as Covalent Inhibitors
In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful modality, offering the potential for prolonged duration of action and increased therapeutic efficacy.[1] Methyl 3-isocyanatobenzoate and its derivatives represent a class of compounds with the potential to act as covalent inhibitors, primarily targeting nucleophilic residues within the active sites of enzymes.[2][3] The isocyanate functional group is highly electrophilic and can react with nucleophilic amino acid side chains, such as the hydroxyl group of serine or the thiol group of cysteine, to form a stable carbamate or thiocarbamate linkage, respectively.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of this compound derivatives. We will delve into the core principles and methodologies, both experimental and computational, necessary to characterize the interaction of these covalent modifiers with their protein targets. Our focus will be on providing not just procedural steps, but also the scientific rationale behind these choices, ensuring a robust and self-validating approach to your research.
For the purpose of this guide, we will use Fatty Acid Amide Hydrolase (FAAH) as a representative protein target. FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the neurotransmitter anandamide.[4][5][6] Its inhibition is a promising therapeutic strategy for pain, anxiety, and inflammatory disorders.[5][7] Carbamate-based inhibitors are a well-established class of FAAH inhibitors, making it an excellent model system for our discussion.[4][8]
The Two-Step Mechanism of Covalent Inhibition
Understanding the binding mechanism of covalent inhibitors is fundamental to their validation. It is generally accepted to be a two-step process:
-
Initial Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site, forming a non-covalent complex. This initial binding is governed by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of this initial interaction is quantified by the inhibition constant (Ki).[3]
-
Covalent Bond Formation: Following the initial binding, the electrophilic isocyanate group of the inhibitor reacts with a nucleophilic residue in the active site (e.g., a catalytic serine in FAAH) to form a stable, covalent bond. This irreversible step is characterized by the rate of inactivation (kinact).
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[1]
Figure 1: Two-step mechanism of covalent inhibition.
Experimental Validation of Binding Affinity
A multi-faceted experimental approach is crucial for the comprehensive validation of covalent inhibitors. Here, we detail three widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10] For covalent inhibitors, SPR can be used to determine both the initial non-covalent binding kinetics (Ki) and the rate of covalent bond formation (kinact).[11]
Figure 2: SPR experimental workflow.
-
Protein Immobilization:
-
Analyte Injection:
-
Prepare a series of concentrations of the this compound derivative in a suitable running buffer.
-
Inject the inhibitor solutions over the immobilized protein surface at a constant flow rate.
-
The association phase of the sensorgram will reflect both the initial non-covalent binding and the subsequent covalent modification.
-
-
Data Analysis:
-
The resulting sensorgrams are typically fitted to a two-state reaction model to deconvolute the kinetic parameters.[11] This model allows for the determination of the association rate constant (kon), the dissociation rate constant (koff) for the initial non-covalent step, and the rate of inactivation (kinact).
-
The Ki can then be calculated as koff/kon.
-
-
Two-State Model: A simple 1:1 binding model is insufficient for covalent inhibitors as it does not account for the two-step binding mechanism. The two-state model is essential for accurately determining both Ki and kinact.[11]
-
Regeneration: For irreversible covalent inhibitors, the protein on the chip surface becomes permanently modified. This often necessitates the use of a fresh sensor chip for each inhibitor or the use of capture-based methods that allow for regeneration of the surface by stripping the captured protein and re-capturing a fresh batch.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with molecular interactions.[2][13] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). For enzyme kinetics, ITC can be adapted to determine Michaelis-Menten parameters and inhibition constants.[10][14][15][16][17]
-
Sample Preparation:
-
Prepare the enzyme (FAAH) solution in the calorimetric cell and the substrate in the injection syringe.
-
For inhibition studies, the inhibitor can be pre-incubated with the enzyme in the cell, or mixed with the substrate in the syringe.
-
-
Titration:
-
Inject aliquots of the substrate (with or without the inhibitor) into the enzyme solution.
-
The heat released or absorbed during the enzymatic reaction is measured.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is proportional to the measured thermal power.
-
By performing experiments at different substrate and inhibitor concentrations, the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the inhibition constant (Ki) can be determined.
-
ITC provides a direct measurement of the heat of reaction, making it a primary and highly reliable method. The ability to measure enzyme kinetics in real-time without the need for chromogenic or fluorogenic substrates adds to its robustness.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[18][19] It is particularly well-suited for high-throughput screening and for characterizing competitive binding interactions.
-
Assay Development:
-
A fluorescently labeled ligand (tracer) that binds to the target protein (FAAH) with a known affinity is required.
-
The concentration of the tracer and the protein are optimized to give a stable and significant polarization signal.
-
-
Competition Experiment:
-
A fixed concentration of the target protein and the fluorescent tracer are incubated with a range of concentrations of the unlabeled inhibitor (this compound derivative).
-
The inhibitor will compete with the tracer for binding to the protein, leading to a decrease in the fluorescence polarization signal.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
The success of an FP competition assay hinges on the careful selection and characterization of the fluorescent tracer. The affinity of the tracer for the target protein should be in a similar range to the expected affinity of the inhibitors being tested.
Computational Validation of Binding Affinity
In silico methods are indispensable for understanding the binding mode of covalent inhibitors at the atomic level and for guiding the design of more potent and selective compounds.
Covalent Molecular Docking
Covalent docking predicts the binding pose of a ligand that is covalently bound to a protein.[20][21] Software such as AutoDock and Schrödinger's CovDock module are commonly used for this purpose.[22][23][24]
Figure 3: Covalent docking workflow.
-
Protein and Ligand Preparation: Prepare the 3D structures of the target protein (FAAH) and the this compound derivative.
-
Define Reactive Residue: Specify the nucleophilic residue in the protein's active site (e.g., Ser241 in FAAH) and the electrophilic atom in the inhibitor (the carbon atom of the isocyanate group).
-
Run Docking: The software samples different conformations of the ligand in the active site and forms the covalent bond.
-
Analyze Results: The resulting poses are scored based on the predicted binding energy, providing insights into the most favorable binding mode.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time. For covalent complexes, MD simulations can help to understand how the covalent bond affects the overall protein structure and dynamics.
Comparison with Alternative Inhibitors
To provide a comprehensive evaluation, it is essential to compare the binding affinity of this compound derivatives with that of alternative inhibitors. For FAAH, these can include:
-
Reversible Covalent Inhibitors: Such as α-ketoheterocycles.[4]
-
Irreversible Covalent Inhibitors (Non-isocyanate): Such as other carbamates (e.g., URB597).[4]
-
Non-covalent Inhibitors: A growing class of inhibitors that do not form a covalent bond with the target.[25]
Comparative Data Summary
The following table presents hypothetical but realistic data for the comparison of a this compound derivative with other classes of FAAH inhibitors.
| Inhibitor Class | Example Compound | Ki (nM) | kinact (min-1) | kinact/Ki (M-1s-1) | Binding Mode |
| This compound Derivative | M3IB-Derivative 1 | 50 | 0.1 | 33,333 | Covalent (Irreversible) |
| Reversible Covalent | α-Ketoheterocycle X | 25 | - | - | Covalent (Reversible) |
| Irreversible Covalent (Carbamate) | URB597 | 10 | 0.2 | 333,333 | Covalent (Irreversible) |
| Non-covalent | Ketobenzimidazole Y | 100 | - | - | Non-covalent |
Conclusion
Validating the binding affinity of this compound derivatives requires a rigorous and multi-pronged approach. By combining biophysical techniques such as SPR, ITC, and FP with computational methods like covalent docking and MD simulations, researchers can gain a deep understanding of the kinetic and thermodynamic properties of these covalent inhibitors. This comprehensive characterization is essential for advancing the development of novel and effective therapeutic agents. The framework presented in this guide, grounded in scientific integrity and expertise, provides a robust pathway for the successful validation of this promising class of compounds.
References
- 1. Buy Serine Hydrolase Inhibitor-13 (EVT-12187303) [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH (Fatty Acid Amide Hydrolase Inhibitor)- Delveinsight [delveinsight.com]
- 7. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. tainstruments.com [tainstruments.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. schrodinger.com [schrodinger.com]
- 25. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Criticality of Understanding Isocyanate-Thiol Interactions
References
- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 2. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine/Glutathione Deficiency: A Significant and Treatable Corollary of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and toxication of cysteine conjugates [jstage.jst.go.jp]
- 6. The role of glutathione conjugate metabolism and cysteine conjugate beta-lyase in the mechanism of S-cysteine conjugate toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 13. mt.com [mt.com]
- 14. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 15. iom-world.org [iom-world.org]
- 16. paint.org [paint.org]
- 17. aquila.usm.edu [aquila.usm.edu]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Methyl 3-isocyanatobenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the precise confirmation of molecular structures is paramount. The reaction of isocyanates, such as Methyl 3-isocyanatobenzoate, with nucleophiles is a cornerstone of many synthetic pathways, leading to the formation of urethanes (carbamates) and ureas. Verifying the successful conversion of the highly reactive isocyanate functional group is a critical step in ensuring the purity, safety, and efficacy of the final product. This guide provides an in-depth comparison of the primary spectroscopic techniques for confirming the reaction products of this compound, grounded in experimental data and established analytical principles.
The Chemistry of Isocyanate Reactions: A Spectroscopic Perspective
This compound is an aromatic isocyanate featuring an ester functional group. Its isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles like alcohols and amines. The fundamental transformations we aim to confirm are:
-
Urethane Formation: Reaction with an alcohol (R-OH) yields a urethane.
-
Urea Formation: Reaction with a primary or secondary amine (R-NH2 or R2-NH) yields a substituted urea.
Each of these transformations results in significant changes to the electronic and vibrational properties of the molecule, which can be precisely monitored using a suite of spectroscopic techniques. This guide will focus on the comparative power of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method often depends on the specific information required, the sample matrix, and available instrumentation. Here, we compare the utility of FTIR, NMR, and MS for the confirmation of this compound reactions.
| Spectroscopic Technique | Principle | Key Advantages | Key Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | High sensitivity to the polar N=C=O group, cost-effective, real-time reaction monitoring.[1] | Can be affected by water, provides limited structural information beyond functional groups. |
| NMR Spectroscopy (¹H & ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Unambiguous structural elucidation, quantitative analysis of reaction conversion. | Lower sensitivity than FTIR, requires soluble samples, more expensive instrumentation.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments, determining molecular weight and elemental composition. | High sensitivity, provides molecular weight confirmation and fragmentation patterns for structural clues. | Isomeric differentiation can be challenging without tandem MS, may not distinguish between unreacted starting materials and products if they have the same mass. |
Visualizing the Workflow for Reaction Confirmation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of a this compound reaction product.
References
A Comparative Study of Derivatization Efficiency with Different Isocyanates: A Guide for Researchers
This guide provides a comprehensive comparison of commonly used isocyanates for the derivatization of active hydrogen-containing compounds, a critical step in enhancing their detectability and separability in chromatographic analyses.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the reaction kinetics, derivative stability, and analytical performance of various isocyanate reagents. By understanding the underlying chemical principles and practical considerations, you can select the optimal derivatization strategy for your specific analytical challenges.
The Indispensable Role of Derivatization in Modern Analysis
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] For compounds containing active hydrogen atoms, such as alcohols, phenols, and amines, direct analysis can be challenging due to their high polarity, low volatility, and poor detector response.[3] Derivatization with isocyanates addresses these issues by converting the polar functional groups into less polar, more volatile, and more easily detectable carbamate or urea derivatives.[4][5]
The core benefits of isocyanate derivatization include:
-
Enhanced Volatility for GC Analysis: By replacing active hydrogens, derivatization reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte for successful GC separation.[4]
-
Improved Chromatographic Resolution: The resulting derivatives often exhibit better peak shapes and separation from matrix components in both GC and HPLC.[3]
-
Increased Detector Sensitivity: The introduction of a chromophore or fluorophore through the isocyanate reagent can significantly enhance the response of UV-Visible or fluorescence detectors.[2]
-
Enhanced Stability: Derivatization can protect thermally labile compounds from degradation during analysis.[6]
A Comparative Look at Common Isocyanate Reagents
The choice of isocyanate reagent is paramount to the success of the derivatization process. The ideal reagent should react quickly and completely with the target analyte, form a stable derivative, and not introduce interfering byproducts.[7] Here, we compare three widely used isocyanates, highlighting their unique properties and optimal applications.
| Isocyanate Reagent | Structure | Key Characteristics | Primary Applications |
| Methyl Isocyanate (MIC) | CH₃NCO | Highly reactive, volatile, forms simple urea derivatives with amines.[8] | Derivatization of secondary amines for GC-FID analysis.[8] |
| Phenyl Isocyanate (PI) | C₆H₅NCO | Aromatic isocyanate, reacts with alcohols to form urethanes, provides UV chromophore.[5][9] | Derivatization of alcohols for HPLC-UV analysis. |
| Trimethylsilyl Isocyanate (TMS-NCO) | (CH₃)₃SiNCO | Highly reactive, introduces a bulky, hydrophobic trimethylsilyl group, forms volatile derivatives.[10] | GC derivatization of amines, alcohols, and carboxylic acids to improve volatility and peak separation.[10] |
Causality Behind Reagent Selection:
-
Methyl Isocyanate's high reactivity makes it suitable for rapid derivatization, but its volatility and toxicity require careful handling. Its small size leads to derivatives with good chromatographic properties for GC.
-
Phenyl Isocyanate is favored for HPLC applications due to the UV-absorbing phenyl group it introduces, enhancing detection.[11] The resulting urethane derivatives are generally stable.[6]
-
Trimethylsilyl Isocyanate is a powerful silylating agent that significantly increases the volatility and thermal stability of polar analytes, making it a versatile choice for GC analysis of a wide range of compounds.[10]
The Chemistry of Isocyanate Derivatization: Mechanisms and Kinetics
Isocyanates are highly reactive compounds that readily undergo nucleophilic attack at the electrophilic carbon atom of the isocyanate group (-N=C=O) by compounds containing active hydrogen atoms.[5]
Reaction with Alcohols and Phenols (Urethane Formation): Isocyanates react with alcohols and phenols to form stable carbamate (urethane) derivatives.[5] The reaction is often catalyzed by tertiary amines.[9] The reactivity of the alcohol (primary > secondary > tertiary) and the electronic nature of the isocyanate influence the reaction rate.[12]
Reaction with Amines (Urea Formation): The reaction of isocyanates with primary and secondary amines is typically very fast and results in the formation of urea derivatives.[5]
Reaction with Water (A Potential Side Reaction): A critical consideration is the presence of water in the sample or solvent, as isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[5][13] The newly formed amine can then react with another isocyanate molecule, leading to the formation of a disubstituted urea and consuming the reagent.[13] Therefore, anhydrous conditions are crucial for efficient derivatization.[7]
The reaction kinetics can be influenced by several factors, including the structure of the analyte and the isocyanate, the solvent, temperature, and the presence of catalysts.[14][15] Electron-withdrawing groups on an aryl isocyanate increase its reactivity, while electron-donating groups decrease it.[11]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible and reliable results, it is essential to follow a well-defined experimental protocol. Here, we provide detailed methodologies for derivatization and subsequent analysis using HPLC and GC.
Workflow for Isocyanate Derivatization and Analysis
Caption: General workflow for isocyanate derivatization.
Protocol 1: Derivatization of a Primary Alcohol with Phenyl Isocyanate for HPLC-UV Analysis
-
Sample Preparation: Prepare a standard solution of the primary alcohol (e.g., 1-butanol) in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a solution of phenyl isocyanate in anhydrous acetonitrile at a concentration of 10 mg/mL.
-
Catalyst Preparation: Prepare a solution of triethylamine (catalyst) in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Reaction: In a 2 mL vial, add 100 µL of the alcohol solution, 200 µL of the phenyl isocyanate solution, and 50 µL of the triethylamine solution.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Quenching: After cooling to room temperature, add 100 µL of methanol to quench any unreacted phenyl isocyanate.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject an appropriate volume into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[16]
-
Column Temperature: 30°C.[16]
Protocol 2: Derivatization of a Secondary Amine with Methyl Isocyanate for GC-FID Analysis
-
Sample Preparation: Prepare a standard solution of the secondary amine (e.g., dipropylamine) in anhydrous methylene chloride at a concentration of 1 mg/mL.[8]
-
Reagent Preparation: Prepare a solution of methyl isocyanate in anhydrous methylene chloride at a concentration of 5 mg/mL.
-
Derivatization Reaction: In a 2 mL vial, add 100 µL of the amine solution and 200 µL of the methyl isocyanate solution.
-
Incubation: Cap the vial tightly and let it stand at room temperature for 15 minutes.
-
Analysis: Inject 1 µL of the reaction mixture directly into the GC-FID system.
GC-FID Conditions:
-
Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[17]
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
Data Presentation and Comparative Analysis
To objectively compare the efficiency of different isocyanates, key performance indicators such as reaction yield, derivative stability, and analytical sensitivity should be evaluated.
Table 1: Comparative Derivatization Efficiency and Analytical Performance
| Parameter | Methyl Isocyanate | Phenyl Isocyanate | Trimethylsilyl Isocyanate |
| Analyte | Dipropylamine | 1-Butanol | 1-Butanol |
| Reaction Time | 15 min | 30 min | 60 min |
| Reaction Temperature | Room Temperature | 60°C | 70-80°C[3] |
| Derivative Yield (%) | >98% | >95% | >95% |
| Derivative Stability (24h) | Stable | Stable | Moderate (hydrolysis sensitive) |
| LOD (ng/mL) | 15-20 ng per sample (GC-FID)[8] | ~10 ng/mL (HPLC-UV) | ~5 ng/mL (GC-MS) |
| RSD (%) (n=6) | < 2% | < 3% | < 5% |
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Trustworthiness Through Self-Validating Systems
The reliability of any analytical method hinges on its validation.[18] A properly validated derivatization method ensures accuracy, precision, and robustness.[19][20]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in a blank chromatogram.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
The selection of an appropriate isocyanate derivatizing agent is a critical decision that can significantly impact the success of an analytical method. This guide has provided a comparative overview of methyl isocyanate, phenyl isocyanate, and trimethylsilyl isocyanate, highlighting their respective strengths and optimal use cases. By understanding the underlying chemical principles, reaction kinetics, and the importance of method validation, researchers can develop robust and reliable analytical methods for a wide range of applications.
Future advancements in derivatization chemistry may focus on the development of novel reagents with enhanced reactivity, selectivity, and detection sensitivity, particularly for challenging analytes and complex matrices. The integration of automated derivatization systems with modern chromatographic platforms will also continue to improve throughput and reproducibility in high-volume testing environments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. doxuchem.com [doxuchem.com]
- 6. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 10. dakenchem.com [dakenchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cdc.gov [cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. wjarr.com [wjarr.com]
- 19. emerypharma.com [emerypharma.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of the Biological Activities of Methyl 3-isocyanatobenzoate Analogs: A Guide for Researchers
In the landscape of drug discovery and development, the exploration of novel scaffolds with diverse biological activities is paramount. Methyl 3-isocyanatobenzoate and its analogs represent a class of compounds with significant therapeutic potential, owing to the reactive isocyanate moiety and the modifiable benzoate core. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.
Introduction to this compound Analogs
This compound is an aromatic compound featuring a methyl ester and a highly reactive isocyanate group. The electrophilic nature of the isocyanate group allows it to readily react with nucleophiles such as amines, alcohols, and thiols, making it a versatile building block for the synthesis of a wide array of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. The benzoate portion of the molecule offers a scaffold for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. Positional isomerism of the isocyanate group (ortho, meta, and para) and the introduction of various substituents on the phenyl ring can dramatically influence the biological profile of these analogs.
This guide will delve into three key areas of biological activity: cytotoxicity against cancer cell lines, antimicrobial efficacy against pathogenic bacteria, and inhibitory activity against acetylcholinesterase, a key enzyme in the nervous system.
Comparative Biological Activity Data
The following tables summarize the biological activity of various this compound analogs and related compounds, collated from multiple studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Cytotoxicity Data (IC₅₀ Values)
The cytotoxic potential of isocyanate and benzoate derivatives is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Imidazo[2,1-b]thiazole | A549 (Lung) | 1.086 | [1] |
| Substituted Quinazoline Derivative | A549 (Lung) | 2.74 | [1] |
| Halogenated Benzofuran Carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [2] |
| Halogenated Benzofuran Carboxylate | A549 (Lung) | 3.5 ± 0.6 | [2] |
| Substituted Quinazoline Derivative | PC3 (Prostate) | 5.47 | [3] |
| Substituted Benzoic Acid Derivative | HCT-116 (Colon) | 5.049 µg/ml | [4] |
| Substituted Benzoic Acid Derivative | MCF-7 (Breast) | 6.26 | [4] |
| Substituted Benzoic Acid Derivative | A549 (Lung) | 1.2 | [4] |
| Methyl Spongoate Analog | A549, HCT-116, HepG2, SW-1990, MCF-7, NCI-H460 | >1 | [5] |
Note: The presented data showcases the cytotoxic potential of various heterocyclic and aromatic compounds, some of which share structural motifs with potential derivatives of methyl isocyanatobenzoate.
Antimicrobial Activity (MIC Values)
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Staphylococcus aureus | 3.9 - 250 | [6] |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Bacillus subtilis | 3.9 - 250 | [6] |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Escherichia coli | 3.9 - 250 | [6] |
| 2-Chlorobenzoic acid derivatives | Escherichia coli | >1.91 µM/ml | [7] |
| 4-Chlorocinnamic acid esters | Candida albicans | 0.024 - 0.13 µmol/mL | [8] |
| Phloroglucinol derivative A5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 | [9] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | Staphylococcus aureus | 30 | [10] |
| Coumarin α-aminophosphonates | Acinetobacter baumannii | 2 - 8.3 µM |
Note: This table highlights the antimicrobial potential of various benzoic acid and isocyanate-related structures against a range of pathogenic microorganisms.
Acetylcholinesterase Inhibition (IC₅₀ Values)
Inhibitors of acetylcholinesterase (AChE) are used to treat Alzheimer's disease and other neurological disorders. The isocyanate functional group is known to carbamoylate the active site of serine hydrolases like AChE, leading to its inhibition.
| Compound/Analog | Enzyme Source | IC₅₀ (µM) | Reference |
| Theobromine-C7-DEA | Acetylcholinesterase | 0.188 | |
| AZO-C7-DEA | Acetylcholinesterase | 1.1 | |
| Salicylanilide (thio)carbamates | Acetylcholinesterase | 38.9 - 89.7 | |
| Carbamate derivatives | Acetylcholinesterase | 0.0299 - 0.1054 | |
| Compound S-I 26 | Acetylcholinesterase | 14 | [6] |
Note: The data illustrates the potential of carbamate and related structures, which can be formed from isocyanates, to inhibit acetylcholinesterase.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is intricately linked to their chemical structure. Key structural modifications and their anticipated effects include:
-
Position of the Isocyanate Group: The position of the -NCO group on the benzene ring (ortho, meta, or para) influences the molecule's geometry and electronic properties, which in turn affects its binding affinity to biological targets.
-
Substituents on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the reactivity of the isocyanate group and the overall lipophilicity of the molecule. These changes can significantly impact cell permeability and target interaction. For instance, halogen substitution has been shown to enhance the cytotoxic potential of some benzofuran derivatives[2].
-
Derivatization of the Isocyanate Group: The reaction of the isocyanate with different nucleophiles (e.g., amines, alcohols) to form ureas or carbamates introduces new functional groups that can participate in hydrogen bonding and other interactions with target proteins, thereby modulating the biological activity.
Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor evaluation of methyl spongoate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Methyl 3-isocyanatobenzoate-Based Inhibitors
Introduction: Beyond Inhibition - The Imperative of Mechanism of Action Validation
In the landscape of modern drug discovery, the identification of a potent inhibitor is merely the first step. For compounds built around a reactive electrophile, such as Methyl 3-isocyanatobenzoate, understanding the precise mechanism of action (MoA) is not just an academic exercise—it is a critical determinant of a program's success. This compound is an aryl isocyanate featuring a reactive isocyanate group (-N=C=O) that can form covalent bonds with nucleophilic residues on a protein target.[1][2][3] This covalent interaction can lead to potent, long-lasting inhibition, a desirable trait for many therapeutic targets.[4]
However, this reactivity also presents a challenge: the risk of off-target modifications. Therefore, rigorously validating that the inhibitor's biological effect stems from the specific, covalent modification of the intended target is paramount. This guide provides a multi-faceted, evidence-based framework for validating the MoA of isocyanate-based inhibitors, comparing orthogonal methodologies to build a robust, scientifically sound case for on-target engagement and efficacy.
The Validation Workflow: An Orthogonal, Evidence-Based Approach
A single experiment is insufficient to validate a covalent inhibitor.[5] A successful MoA validation strategy integrates biochemical, biophysical, and cellular evidence to create a cohesive and compelling narrative. Each experimental pillar provides a unique piece of the puzzle, and their collective results must be in agreement.
Caption: A logical workflow for MoA validation, progressing from in-vitro biochemical confirmation to in-cellulo target engagement and phenotypic correlation.
Pillar 1: Biochemical Validation - Proving Covalent Modification
The foundational step is to demonstrate that your inhibitor modifies the target protein in a manner consistent with a covalent mechanism. Unlike non-covalent inhibitors, whose potency is defined by an equilibrium constant (Ki), covalent inhibitors are often characterized by the second-order rate constant kinact/Ki, which reflects both the initial binding affinity and the rate of covalent bond formation.[6]
Core Experimental Questions:
-
Is the inhibition time-dependent?
-
Is the inhibition irreversible?
-
Does the inhibitor form a covalent adduct with the target protein?
Comparison of Key Biochemical & Biophysical Techniques
| Technique | Principle | Key Output | Advantages | Limitations |
| Time-Dependent Inhibition Assay | Enzyme activity is measured after pre-incubating the enzyme and inhibitor for varying lengths of time. | kobs, kinact/Ki | Gold standard for quantifying covalent inhibitor potency.[7] Provides kinetic proof of covalent modification.[5] | Can be complex to set up; requires careful kinetic analysis. |
| IC50 Shift Assay | The IC50 value is determined with and without a pre-incubation period. | Shift in IC50 to lower values with pre-incubation. | Simpler than full kinetic analysis.[8] Good for initial screening and ranking of compounds. | Provides qualitative, not quantitative, evidence of time-dependency. |
| Jump Dilution / Washout Assay | The enzyme-inhibitor complex is rapidly diluted or washed to see if enzyme activity recovers. | Lack of activity recovery. | Directly tests for irreversibility of inhibition.[8] | Can be technically challenging; requires robust and fast assay readout. |
| Intact Protein Mass Spectrometry | The mass of the protein is measured before and after incubation with the inhibitor. | Mass increase corresponding to the molecular weight of the inhibitor. | Unambiguous, direct evidence of covalent adduct formation.[9][10] Can reveal stoichiometry (single vs. multiple modifications). | Does not identify the specific residue modified. Requires purified protein. |
| Peptide Mapping (LC-MS/MS) | The protein-inhibitor adduct is digested, and the resulting peptides are analyzed by tandem mass spectrometry. | Identification of the specific peptide and amino acid residue modified. | Pinpoints the exact site of covalent modification.[9] Essential for structural and SAR studies. | Technically demanding; requires expertise in proteomics and data analysis. |
Featured Protocol: Time-Dependent Inhibition Assay
Causality: This assay is designed to distinguish covalent inhibitors from high-affinity, slow-off-rate non-covalent inhibitors. A true covalent inhibitor will show an increasing degree of inhibition over time as the covalent bond formation reaction proceeds, a hallmark that is concentration-dependent.[5]
Objective: To determine the kinetic parameters kinact (maximal rate of inactivation) and Ki (inhibitor concentration for half-maximal inactivation rate).
Methodology:
-
Preparation: Prepare a dilution series of the this compound-based inhibitor in a suitable buffer (e.g., PBS with 5% DMSO). Also, prepare the purified target enzyme and substrate solutions.
-
Pre-incubation: In a 96-well plate, mix the enzyme with each concentration of the inhibitor. Start a timer for each well. It is critical to run a parallel control with vehicle (DMSO) only. Incubate at a constant temperature (e.g., 37°C).
-
Reaction Initiation: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add a saturating concentration of the substrate to a set of wells for each inhibitor concentration to initiate the enzymatic reaction.
-
Data Acquisition: Measure the reaction progress (e.g., absorbance or fluorescence) over a short period, ensuring the initial velocity (vi) is linear.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (% of vehicle control) against the pre-incubation time.
-
The slope of each of these lines represents the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = (kinact * [I]) / (Ki + [I])
-
This hyperbolic fit will yield the values for kinact and Ki. The overall potency is reported as kinact/Ki.[7]
-
Pillar 2: Cellular Target Engagement - Proving Interaction in a Biological Context
Confirming that the inhibitor binds its target inside a living cell is a crucial step to bridge the gap between biochemistry and biology. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[11][12]
The Principle of CETSA
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12] When cells are heated, proteins unfold and aggregate. In the presence of a stabilizing ligand, the target protein will remain soluble at higher temperatures compared to its unbound state.[13][14]
References
- 1. 3-イソシアナト安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl3-Isocyanatobenzoate | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. mdpi.com [mdpi.com]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Isocyanate Detection: A Head-to-Head Comparison of Analytical Methods
For researchers, industrial hygienists, and drug development professionals, the accurate detection and quantification of isocyanates is a critical task. These highly reactive compounds are foundational to the production of polyurethanes, appearing in everything from foams and adhesives to paints and elastomers. However, their reactivity also makes them potent respiratory and skin sensitizers, capable of causing occupational asthma and other serious health conditions. Consequently, regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established stringent workplace exposure limits (WELs), often as low as 0.02 mg/m³ as an 8-hour time-weighted average (TWA).
Meeting these low detection requirements, while navigating the inherent instability of the isocyanate group (-NCO), presents a significant analytical challenge. This guide provides an in-depth, head-to-head comparison of the principal analytical methods used for isocyanate detection. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to select and implement the most appropriate method for your application.
The Central Challenge: Why Derivatization is Non-Negotiable
The core difficulty in isocyanate analysis is the electrophilic nature of the -NCO functional group. This group readily reacts with any nucleophile, including water, making isocyanates unstable and difficult to analyze directly. Furthermore, many common isocyanates lack a strong chromophore or fluorophore, rendering them invisible to standard HPLC detectors like UV-Vis or Fluorescence.
Therefore, the universal first step in nearly all robust isocyanate detection methods is derivatization . This process involves reacting the isocyanate with a stable reagent, typically a secondary amine, to form a stable urea derivative. A well-chosen derivatizing agent serves two purposes:
-
Stabilization: It "caps" the reactive -NCO group, preventing further reactions and creating a stable molecule for analysis.
-
Detection Enhancement: The agent imparts a property—such as strong UV absorbance or fluorescence—that allows for sensitive detection.
Common derivatizing agents include 1-(2-pyridyl)piperazine (1-2PP), 1-(2-methoxyphenyl)piperazine (MOPP), tryptamine, and 1-(9-anthracenylmethyl)piperazine (MAP). The choice of agent is often dictated by the chosen analytical technique and regulatory method (e.g., OSHA or NIOSH).
Analytical Methodologies: A Comparative Overview
The primary methods for analyzing derivatized isocyanates are chromatographic techniques. While simpler colorimetric methods exist for screening, they generally lack the sensitivity and specificity required for regulatory compliance and advanced research.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for isocyanate analysis, offering a powerful combination of separation and sensitive detection. The choice of detector is the most critical variable.
-
HPLC with Ultraviolet (UV) Detection: This is a workhorse method. The derivatizing agent provides a strong UV chromophore, allowing for quantification. For example, the reaction with 9-(N-methylaminomethyl)-anthracene yields a derivative with very strong UV absorption at 254 nm.
-
Expertise & Trustworthiness: HPLC-UV is robust, reliable, and widely available. However, its trustworthiness is contingent on chromatographic resolution. In complex matrices, other UV-absorbing compounds can co-elute with the target analyte, leading to false positives or inflated results. Method specificity must be rigorously validated.
-
-
HPLC with Fluorescence (FLD) Detection: This approach significantly enhances sensitivity and selectivity. Derivatizing agents like 1-(9-anthracenylmethyl)piperazine (MAP) or tryptamine are chosen because they create highly fluorescent urea derivatives.
-
Expertise & Trustworthiness: FLD is inherently more selective than UV detection, as fewer compounds natively fluoresce. This reduces the likelihood of interference. The sensitivity is often 10 to 20 times greater than UV-based methods, making it ideal for meeting low occupational exposure limits. Regulatory methods, such as those from OSHA, frequently specify HPLC-FLD.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and sensitivity. Instead of relying on optical properties, a mass spectrometer identifies and quantifies the derivatized isocyanate based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Expertise & Trustworthiness: LC-MS/MS offers unparalleled confidence in results. Its ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) virtually eliminates interferences, providing unambiguous confirmation of the analyte's identity. The limits of detection are often 40 to 55 times lower than with UV-based methods. This makes it the authoritative method for complex samples or when ultra-trace level quantification is required.
-
Gas Chromatography (GC)
Gas chromatography is generally less common for isocyanates due to their low volatility and thermal instability. However, it can be an effective technique, particularly for more volatile species like methyl isocyanate (MIC) or after specific derivatization.
-
GC with Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS provides high specificity. The process often involves hydrolysis of the isocyanate to its corresponding amine, followed by derivatization of the amine and GC-MS analysis. Another approach involves reacting the isocyanate with an excess of a reagent like di-n-butylamine (DBA) and then quantifying the unreacted amine by GC.
-
Expertise & Trustworthiness: GC-MS is a powerful confirmatory technique. Its primary advantage lies in the extensive mass spectral libraries available for compound identification. However, the multi-step sample preparation involving hydrolysis can be complex and introduce variability.
-
Head-to-Head Performance Comparison
The choice of method depends critically on the analytical requirements of the project. The following table summarizes the key performance characteristics.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS | GC-MS | Colorimetric |
| Sensitivity (LOD) | Moderate (pg-ng range) | High (pg range) | Very High (fg-pg range) | High (pg range) | Low (µg range) |
| Selectivity | Moderate | High | Very High (Confirmatory) | Very High (Confirmatory) | Low |
| Throughput | High | High | Moderate-High | Moderate | Very High |
| Instrumentation Cost | Low | Moderate | High | Moderate-High | Very Low |
| Required Expertise | Moderate | Moderate | High | High | Low |
| Regulatory Acceptance | Yes (e.g., OSHA) | Yes (e.g., OSHA, NIOSH) | Increasingly Accepted | Yes (for specific analytes) | Screening Only |
Experimental Workflow & Protocols
To ensure scientific integrity, every protocol must be self-validating. Here, we detail a standard workflow for air monitoring using a widely accepted regulatory method.
Logical Workflow for Isocyanate Air Monitoring
The entire process, from sampling to analysis, must be meticulously controlled to ensure accurate results. The following diagram illustrates a typical workflow based on established OSHA and NIOSH methods.
Caption: Standard workflow for occupational isocyanate monitoring.
Detailed Protocol: Modified OSHA 5002 Method (HPLC-FLD)
This protocol outlines the analysis of airborne isocyanates like MDI, TDI, and HDI using a 1-(2-pyridyl)piperazine (1-2PP) coated filter, followed by HPLC-FLD analysis.
1. Sample Collection:
-
Causality: A glass fiber filter (GFF) coated with 1 mg of 1-2PP is used. The 1-2PP reagent immediately derivatizes isocyanates as they are drawn through the filter, ensuring stabilization at the point of collection.
-
Step 1: Calibrate a personal sampling pump to a flow rate of 1.0 L/min.
-
Step 2: Attach a 37-mm three-piece cassette containing the coated GFF to the pump. Remove the inlet section to collect the sample "open-face," which is crucial for capturing both vapor and aerosol phases.
-
Step 3: Position the cassette in the worker's breathing zone and sample for a recommended period (e.g., 15 to 240 minutes).
-
Step 4: After sampling, cap the cassette, seal it with an OSHA Form 21, and transport it to the laboratory along with a blank filter that has been handled identically but with no air drawn through it.
2. Sample Extraction & Preparation:
-
Causality: A solvent mixture of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO) is used for extraction. This specific mixture is effective at dissolving the urea derivatives for analysis.
-
Step 1: Carefully transfer the coated filter from the cassette into a 4-mL vial.
-
Step 2: Add 3.0 mL of the ACN/DMSO extraction solvent. Cap the vial and allow it to sit for at least 1 hour with occasional agitation.
-
Step 3: Prepare a series of calibration standards using certified 1-2PP-derivatized isocyanate standards diluted in the ACN/DMSO solvent.
-
Step 4: Filter an aliquot of the sample extract through a 0.2-µm PTFE syringe filter into an autosampler vial for analysis.
3. HPLC-FLD Analysis:
-
Causality: Reverse-phase chromatography separates the derivatized isocyanates. A fluorescence detector is set to excitation and emission wavelengths specific to the 1-2PP derivative, providing high sensitivity and selectivity.
-
Step 1: Set up the HPLC system with a C18 column.
-
Step 2: Configure the fluorescence detector (e.g., Excitation λ = 240 nm, Emission λ = 370 nm).
-
Step 3: Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Step 4: Inject the prepared samples and blank.
-
Step 5: Integrate the peak areas for the analytes of interest and quantify the concentration using the calibration curve.
-
Step 6: Calculate the original airborne concentration in µg/m³ or mg/m³, accounting for the volume of air sampled and the extraction volume.
Making the Right Choice: A Decision Guide
Selecting the optimal method requires balancing analytical needs with practical constraints like cost and available expertise.
Caption: Decision tree for selecting an isocyanate analysis method.
Conclusion
The analysis of isocyanates is a challenging but critical field, essential for protecting worker health and advancing materials science. While a range of methods exists, the most reliable and sensitive techniques are rooted in chromatography following chemical derivatization.
-
HPLC-FLD represents a robust and sensitive choice, well-suited for routine monitoring and regulatory compliance.
-
LC-MS/MS offers the pinnacle of sensitivity and specificity, making it the authoritative method for complex research applications, legal disputes, or when absolute certainty is required.
-
GC-MS provides a viable, high-specificity alternative for certain volatile isocyanates or when amine derivatives are being analyzed.
By understanding the principles, strengths, and limitations of each technique, researchers and scientists can confidently select and apply the most appropriate method, ensuring data of the highest integrity and reliability.
A Comparative Guide to Enhancing Experimental Reproducibility: Methyl 3-isocyanatobenzoate vs. Phosgene-Free Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the reproducibility of experimental results is the bedrock of scientific integrity. The ability to consistently obtain similar outcomes under identical conditions is paramount for the validation of discoveries and the advancement of research. This guide provides an in-depth technical comparison of experimental workflows involving Methyl 3-isocyanatobenzoate and a more robust, phosgene-free alternative, diphenyl carbonate, for the synthesis of urea derivatives. We will delve into the factors that influence the reproducibility of these reactions and offer detailed protocols to empower researchers to make informed decisions for their synthetic strategies.
The Challenge of Reproducibility with Aryl Isocyanates
This compound is a valuable reagent in organic synthesis, primarily utilized for the derivatization of amines to form ureas and for the synthesis of various biologically active compounds. Its isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. While this reactivity is advantageous for synthesis, it also presents significant challenges to experimental reproducibility.
The primary culprit in the irreproducibility of isocyanate reactions is their exquisite sensitivity to moisture.[1][2][3] Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3] The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea as a byproduct, complicating purification and reducing the yield of the desired product.[1] This sensitivity necessitates the use of anhydrous solvents and stringent control over the reaction atmosphere, which can be difficult to maintain consistently across different experiments and laboratories.
A More Robust Alternative: Diphenyl Carbonate
To circumvent the challenges associated with isocyanates, phosgene-free methods for the synthesis of ureas have gained significant traction. One such alternative is the use of diphenyl carbonate, a stable, crystalline solid that is less sensitive to ambient moisture.[4] In this approach, diphenyl carbonate reacts with an amine at elevated temperatures to form a carbamate intermediate, which then reacts with a second amine to yield the desired urea, with phenol as the primary byproduct.[5] This method avoids the handling of highly reactive and moisture-sensitive isocyanates, thereby offering a more reproducible and safer synthetic route.
Comparative Analysis of Experimental Workflows
To illustrate the practical differences in reproducibility, we will compare the synthesis of N-(3-methoxycarbonylphenyl)-N'-phenylurea from aniline using both this compound and diphenyl carbonate.
Method 1: Using this compound
This protocol highlights the stringent conditions required to minimize side reactions and enhance reproducibility when working with an isocyanate.
Experimental Protocol:
-
Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator. Anhydrous solvents are essential.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add aniline (1.0 equivalent) dissolved in anhydrous toluene.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in anhydrous toluene and add it to the dropping funnel.
-
Reaction: Slowly add the this compound solution to the stirred aniline solution at room temperature under a positive pressure of nitrogen.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and byproducts.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired urea.
Visualization of the Workflow:
Caption: Workflow for urea synthesis using this compound.
Method 2: Using Diphenyl Carbonate
This protocol demonstrates a more forgiving and potentially more reproducible method that does not require strict anhydrous conditions.
Experimental Protocol:
-
Preparation: Standard laboratory glassware can be used without the need for rigorous drying.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenyl carbonate (1.0 equivalent), aniline (2.2 equivalents), and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). A catalyst, such as zinc acetate, may be added to accelerate the reaction.[5]
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-180 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with hexane to remove the phenol byproduct and any unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure urea.
Visualization of the Workflow:
Caption: Workflow for urea synthesis using diphenyl carbonate.
Quantitative Data Summary
The following table provides a comparative summary of the two methods, highlighting key parameters that influence reproducibility and overall efficiency.
| Parameter | This compound | Diphenyl Carbonate |
| Reagent Stability | Highly sensitive to moisture | Stable solid |
| Reaction Conditions | Anhydrous, inert atmosphere | Tolerant to ambient conditions |
| Reaction Temperature | Room temperature | 150-180 °C |
| Reaction Time | Typically faster (minutes to hours) | Generally slower (hours) |
| Byproducts | Symmetrical ureas (from moisture) | Phenol |
| Workup/Purification | Can be complex due to similar polarity of byproduct | Generally simpler, byproduct is easily removed |
| Reproducibility | Lower, highly dependent on experimental setup | Higher, less sensitive to environmental variables |
| Safety | Isocyanates are toxic and respiratory sensitizers | Diphenyl carbonate is less hazardous |
Causality Behind Experimental Choices
The choice between this compound and diphenyl carbonate is a trade-off between reaction kinetics and experimental robustness. The high reactivity of the isocyanate allows for rapid urea formation at room temperature. However, this reactivity is a double-edged sword, as it also leads to a high propensity for side reactions with trace amounts of water, making the stringent control of the reaction environment a critical determinant of the experiment's success and reproducibility.
Conversely, the diphenyl carbonate method, while requiring higher temperatures and longer reaction times, offers a more "forgiving" reaction environment. The lower reactivity of the carbonate makes it less susceptible to hydrolysis, thus minimizing the formation of unwanted byproducts and leading to a more consistent outcome, even with minor variations in experimental setup. The choice of a high-boiling point solvent is dictated by the need to reach the required reaction temperature to drive the reaction to completion.
Conclusion: A Path Towards More Reproducible Science
For researchers prioritizing experimental reproducibility and safety, the use of phosgene-free alternatives like diphenyl carbonate presents a compelling advantage over traditional isocyanate-based methods. While the reaction conditions may be more forcing, the reduced sensitivity to environmental factors and the generation of a more easily separable byproduct contribute to a more robust and reliable synthetic protocol. By understanding the underlying chemical principles and the factors that can influence reaction outcomes, scientists can design experiments that are not only successful but also consistently reproducible, thereby strengthening the foundation of their research and accelerating the pace of discovery.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-isocyanatobenzoate
Methyl 3-isocyanatobenzoate is a valuable reagent in modern drug discovery and materials science, prized for its reactive isocyanate group. However, this same reactivity makes it a significant laboratory hazard if not handled and disposed of with the utmost care. The isocyanate group (-N=C=O) readily reacts with nucleophiles, including water and amines, a reaction that can be violent and produce toxic byproducts if uncontrolled.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are respiratory and skin sensitization.[1][3] Inhalation of even small amounts can lead to asthma-like symptoms, and skin contact can cause severe irritation or allergic reactions.[1][3][4]
Causality: The isocyanate group reacts with water in the moist environment of the lungs and mucous membranes, and with amine groups in skin proteins, leading to irritation and the potential for an immune response (sensitization).[1] Once sensitized, an individual can have a severe allergic reaction to even minuscule exposures in the future.[3][4]
To mitigate these risks, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Nitrile rubber). | Latex gloves offer insufficient protection.[3] Butyl or nitrile gloves are necessary to prevent skin absorption and sensitization.[5] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical or neutralization solution which can cause serious eye damage.[3] |
| Body Protection | A lab coat and, for larger quantities or spills, chemical-resistant coveralls. | Prevents contamination of personal clothing and skin.[5] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for preventing inhalation of vapors, especially when handling outside of a fume hood or during a spill.[3][6] |
All handling and disposal procedures must be conducted within a certified chemical fume hood to control vapor inhalation.[7]
Decontamination and Neutralization Protocol
The core principle of isocyanate disposal is controlled neutralization, converting the reactive isocyanate into a more stable, less hazardous compound, typically a urea derivative.[8] Direct disposal of the active compound is unacceptable as it can react with moisture in waste streams, releasing carbon dioxide gas and potentially rupturing containers.[4][6][9]
Recommended Neutralization Solution
A standard decontamination solution can be prepared for this purpose. Two effective formulations are widely recognized:[6][9]
-
Formula 1 (Sodium Carbonate-Based):
-
Sodium Carbonate (Soda Ash): 5-10%
-
Liquid Detergent: 0.2-2%
-
Water: to make 100%
-
-
Formula 2 (Ammonia-Based):
-
Concentrated Ammonia Solution (3-8%)
-
Liquid Detergent: 0.2-2%
-
Water: to make 100%
-
Causality: Sodium carbonate provides an alkaline medium to facilitate hydrolysis, while ammonia acts as a nucleophile to form a stable urea derivative. The detergent aids in wetting and mixing the organic isocyanate with the aqueous solution. The sodium carbonate solution is often preferred as it avoids the inhalation hazard associated with ammonia vapors.[6][9]
Step-by-Step Neutralization of Unused Reagent
This protocol is for the intentional disposal of excess or waste this compound.
-
Prepare the Neutralization Solution: Prepare the sodium carbonate-based neutralization solution (Formula 1) in a suitably large, open-top container within a chemical fume hood. The container should be at least 5-10 times larger than the volume of the isocyanate waste to accommodate potential foaming and gas evolution.
-
Initial Dilution: Slowly and carefully add the this compound waste to the neutralization solution with constant, gentle stirring. Do not add the solution to the waste. This ensures the isocyanate is always in the presence of excess neutralizing agent, preventing uncontrolled reactions.
-
Observe and Wait: The reaction will generate carbon dioxide gas, which may cause foaming or bubbling.[9] Allow the mixture to stand in the fume hood for at least 48 hours.[4][9] This extended period ensures the reaction goes to completion.
-
Verify Neutralization: After 48 hours, the cessation of gas evolution is a primary indicator of reaction completion. Check the pH of the solution to ensure it remains slightly alkaline.
-
Final Disposal: Once neutralization is complete, the resulting aqueous solution must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions. The waste should be placed in a clearly labeled, sealed container for collection by a licensed hazardous waste contractor.[6]
Spill Management
Accidental spills require immediate and decisive action to minimize exposure and environmental contamination. The procedure varies based on the size of the spill.
Minor Spill (e.g., <100 mL)
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating correctly. Restrict access to the spill area.[6]
-
Don PPE: Wear the full PPE ensemble described in Section 1.
-
Absorb the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, clay, or sand.[4][6] Do not use combustible materials like sawdust. [4]
-
Collect Absorbent: Carefully sweep or shovel the absorbent/isocyanate mixture into an open-top, labeled container.[6][9] Do not seal the container tightly. [4][6] The ongoing reaction with ambient moisture will produce CO2, which could pressurize and rupture a sealed container.[6][9]
-
Decontaminate the Area: Mop the spill area with the prepared neutralization solution (Formula 1). Allow the solution to sit for at least 10 minutes before wiping it up with fresh absorbent material.[9]
-
Dispose of Waste: Combine all contaminated materials (absorbent, gloves, etc.) into the open-top container. Move the container to a safe, ventilated area (like the back of the fume hood) and let it stand for at least 48 hours before sealing loosely for final hazardous waste pickup.[9]
Major Spill (e.g., >100 mL)
-
Evacuate Immediately: Evacuate the entire laboratory. Activate the emergency alarm or notification system.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) or emergency response team.
-
Do Not Attempt Cleanup: Major spills should only be handled by trained emergency responders.
Regulatory Compliance
Disposal of this compound and its associated waste is governed by federal, state, and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[10][11] Some isocyanates, like Toluene Diisocyanate (TDI), are listed as U-series hazardous wastes (U223), meaning even the unused commercial chemical product is considered hazardous waste upon disposal.[10][12]
It is the generator's legal responsibility to correctly classify, manage, and dispose of hazardous waste.[10][11] Always consult your EHS department and follow their specific protocols, which are designed to comply with all applicable regulations.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound waste.
References
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. actsafe.ca [actsafe.ca]
- 5. dir.ca.gov [dir.ca.gov]
- 6. fsi.co [fsi.co]
- 7. benchchem.com [benchchem.com]
- 8. isca.me [isca.me]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. americanchemistry.com [americanchemistry.com]
- 11. paratussupply.com [paratussupply.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 3-isocyanatobenzoate
A Researcher's Guide to Safely Handling Methyl 3-isocyanatobenzoate
This compound is a valuable reagent in pharmaceutical development and organic synthesis, prized for its ability to readily form urea, urethane, and amide linkages. However, the very reactivity that makes it useful also presents significant health hazards. The isocyanate functional group (-N=C=O) is highly reactive and can readily react with biological nucleophiles, such as the amine and thiol groups found in proteins. This reactivity is the basis for its toxicity, primarily causing respiratory and skin sensitization.[1][2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel while maintaining research integrity.
Immediate Safety Concerns & Hazard Summary
This compound is classified as a respiratory and skin sensitizer. This means that initial exposure may not cause a severe reaction, but subsequent exposures, even at very low concentrations, can trigger a severe, asthma-like allergic reaction.[3] It is also a skin and eye irritant.[4] Therefore, the primary goal of all handling procedures is to prevent any direct contact with the substance, whether through inhalation, skin absorption, or eye contact.[2][5]
| Hazard Classification | Description | GHS H-Code |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] | H334 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Skin Irritation | Causes skin irritation.[4][6] | H315 |
| Eye Irritation | Causes serious eye irritation.[4][6] | H319 |
| Acute Toxicity (Oral, Inhalation, Dermal) | Harmful if swallowed, in contact with skin, or if inhaled.[4][6] | H302, H312, H332 |
This table summarizes the primary hazards associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the sensitizing nature of isocyanates, PPE is not just a recommendation; it is an absolute requirement.[7][8] The selection of appropriate PPE is critical to prevent exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor cartridges or a supplied-air respirator.[1][2][8] | Isocyanates have poor warning properties (odor is not a reliable indicator of hazardous concentrations).[5] A full-face respirator provides a higher protection factor and also protects the eyes. |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber.[1][8] | Standard latex gloves offer insufficient protection.[2] Ensure gloves are rated for protection against isocyanates and the solvents being used. |
| Eye Protection | Safety goggles or a full-face respirator.[1][8] | To prevent eye irritation and absorption through the mucous membranes. |
| Protective Clothing | A disposable suit or a lab coat with long sleeves, made of a material resistant to chemical permeation.[1][8][9] | To prevent skin contact and contamination of personal clothing. |
Donning and Doffing PPE: A Critical Procedure
Incorrectly removing PPE can lead to exposure. The following workflow is designed to minimize this risk.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure risk.
Operational Plan: Handling this compound in the Laboratory
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the isocyanate.
-
Have a designated waste container for isocyanate-contaminated materials.
-
Verify that a spill kit is readily available.[11]
-
-
Handling :
-
Don the appropriate PPE as outlined above.
-
Handle the material with care to avoid creating dust or aerosols.
-
Use compatible tools and equipment (e.g., spatulas, glassware).
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the isocyanate.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water after handling.[9]
-
Emergency Response and Disposal Plan
In Case of Exposure
Immediate action is crucial in the event of an exposure.
Caption: Immediate actions to take in case of exposure to this compound.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent it from becoming airborne.
-
Evacuate : Immediately alert others and evacuate the area.
-
Restrict Access : Secure the area to prevent entry.[11]
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Cleanup : Only personnel with appropriate training and PPE should clean up the spill. Use an inert absorbent material to contain the spill.[4] Do not use water.[12]
Disposal Plan
All isocyanate waste, including contaminated PPE and absorbent materials, is considered hazardous waste.
-
Decontamination : Small quantities of this compound can be deactivated by reacting with a solution of sodium carbonate (5-10%) in a suitable solvent. This should be done in a fume hood.
-
Collection : Collect all contaminated materials in a designated, sealed, and clearly labeled waste container.[6][13]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14] Do not pour isocyanate waste down the drain.[5][14]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. compositesone.com [compositesone.com]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. nj.gov [nj.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 9. lakeland.com [lakeland.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. studylib.net [studylib.net]
- 12. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. international.skcinc.com [international.skcinc.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
